Carboxy-Amido-PEG5-N-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C21H40N2O10 |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C21H40N2O10/c1-21(2,3)33-20(27)23-7-9-29-11-13-31-15-17-32-16-14-30-12-10-28-8-6-22-18(24)4-5-19(25)26/h4-17H2,1-3H3,(H,22,24)(H,23,27)(H,25,26) |
InChI-Schlüssel |
DFPMQWOUMYSGNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Structure of Carboxy-Amido-PEG5-N-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This compound is frequently utilized in bioconjugation, drug delivery, and proteomics as a versatile spacer to link molecules of interest.
Core Molecular Structure
This compound is a linear molecule comprised of four distinct chemical moieties. Its structure is systematically designed to offer specific functionalities at each terminus, separated by a flexible, hydrophilic spacer. The constituent parts are a carboxylic acid group, an amide linkage, a polyethylene glycol chain with five repeating units (PEG5), and a Boc-protected amine.
The systematic name for this structure is tert-butyl (2-(2-(2-(2-(2-(3-carboxypropanamido)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate. The connectivity of the molecule is based on a succinamic acid core at one end, which provides the "Carboxy-Amido" functionality, linked to the PEGylated amine at the other end.
The key structural components are:
-
Carboxy Terminus (-COOH): One end of the molecule terminates in a carboxylic acid group. This functional group is readily activated for covalent bonding with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.
-
Amide Linkage (-CONH-): Adjacent to the carboxylic acid is an amide bond. This linkage is part of the succinamic acid structure at the N-terminus of the PEG chain.
-
PEG5 Spacer (-(CH₂CH₂O)₅-): A hydrophilic chain of five ethylene (B1197577) glycol units forms the core of the linker. This PEG spacer enhances the solubility of the entire molecule and any conjugate in aqueous media, reduces aggregation, and can decrease the immunogenicity of attached biomolecules.
-
N-Boc Protected Amine (-NH-Boc): The other terminus of the linker features a primary amine that is protected by a tert-butoxycarbonyl (Boc) group.[1][2] This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to yield a free primary amine, which can then be used for subsequent conjugation reactions.
Quantitative Data Summary
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₂₁H₄₀N₂O₁₀ |
| Molecular Weight | 480.55 g/mol |
| CAS Number | 1415145-86-6 |
Experimental Protocols
The provided information from chemical supplier descriptions does not include detailed experimental protocols. However, the general reactivity of the terminal groups is well-established:
-
Carboxylic Acid Activation: The terminal carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form a stable amide bond.
-
Boc Deprotection: The Boc-protected amine can be deprotected using mild acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to expose the primary amine for further functionalization.
Molecular Structure Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound, highlighting the arrangement of its functional components.
Caption: 2D structure of this compound.
References
A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker essential in the fields of bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] This linker features a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc) protected primary amine at the other, separated by a five-unit PEG spacer. The PEG chain imparts hydrophilicity, which can enhance the solubility and stability of the resulting conjugates in aqueous media.[3][4] The orthogonal nature of its reactive groups allows for sequential and site-specific conjugation strategies.[5]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C21H40N2O10 | [3] |
| Molecular Weight | 480.6 g/mol | [3] |
| CAS Number | 1415145-86-6 | [3] |
| Appearance | Solid or viscous liquid | [6] |
| Purity | Typically ≥98% | [3] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C, desiccated | [3] |
Chemical Reactivity and Functional Groups
The utility of this compound stems from its two distinct functional groups:
-
Carboxylic Acid (-COOH): This group can be activated to react with primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[3] This reaction is typically facilitated by carbodiimide (B86325) chemistry, often using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and stability of the reactive intermediate.[7][8]
-
Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[9] It is stable under a variety of conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to yield a free primary amine.[9][10] This free amine can then be used for subsequent conjugation reactions.
The hydrophilic PEG5 spacer not only improves the solubility of the linker and its conjugates but also provides a flexible chain that can reduce steric hindrance between the conjugated molecules.[5][11]
Experimental Protocols
The following are detailed, representative methodologies for the key reactions involving this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers.
Amide Coupling via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the Coupling Buffer to a known concentration (e.g., 1-10 mg/mL).
-
-
Activation of the Carboxylic Acid:
-
In a reaction vial, dissolve this compound in Activation Buffer.
-
Add a 1.5 to 2-fold molar excess of NHS (or Sulfo-NHS) followed by a 1.5 to 2-fold molar excess of EDC relative to the PEG linker.
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.[12]
-
-
Conjugation to the Amine:
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker over the amine is a common starting point for protein labeling, though this should be optimized.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.[12]
-
Caption: Workflow for Amide Bond Formation.
Boc Group Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEG conjugate in DCM (e.g., at a concentration of 0.1 M).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[10]
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
(Optional) Co-evaporate with toluene (3 times) to remove residual TFA.
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization to the free amine, dissolve the residue in a suitable organic solvent, wash with a saturated aqueous solution of sodium bicarbonate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[10]
-
Caption: Workflow for Boc Deprotection.
Applications in Drug Development
This compound is a valuable tool in the development of targeted therapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor-specific antigens.[4] PEG linkers like this compound can be used to connect the drug to the antibody.[13] The hydrophilic nature of the PEG spacer can improve the solubility of the ADC, which is often a challenge with hydrophobic drug payloads, and potentially lead to improved pharmacokinetic profiles.[5]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[14][15] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The properties of this linker, such as its length, flexibility, and hydrophilicity, are critical for the formation of a stable ternary complex between the target protein and the E3 ligase, which is necessary for ubiquitination and subsequent degradation.[16] this compound provides a flexible and hydrophilic linker component for the synthesis and optimization of PROTACs.
Caption: PROTAC Mechanism of Action.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug development and biotechnology. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the synthesis of complex bioconjugates with potentially improved physicochemical and pharmacological properties. The representative protocols and workflows provided in this guide offer a starting point for the successful application of this linker in innovative therapeutic and diagnostic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 14. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
Navigating the Solution: An In-depth Technical Guide to the Solubility of Carboxy-Amido-PEG5-N-Boc
For Researchers, Scientists, and Drug Development Professionals
The strategic application of Polyethylene (B3416737) Glycol (PEG) linkers in drug development and bioconjugation is pivotal for enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. Among these, Carboxy-Amido-PEG5-N-Boc stands out as a versatile heterobifunctional linker. Its solubility is a critical parameter for its effective use in various reaction conditions. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory solvents, complete with detailed experimental protocols and a logical workflow for solubility determination.
Core Concepts: Understanding the Solubility of PEGylated Compounds
The solubility of this compound is dictated by its molecular structure, which features a hydrophilic polyethylene glycol (PEG) chain, a terminal carboxylic acid, and a Boc-protected amine. The PEG spacer, with its repeating ether units, readily forms hydrogen bonds with polar solvents, significantly enhancing aqueous solubility.[1][2][3][4][5] The terminal functional groups also contribute to the overall polarity and solubility profile of the molecule.
Inferred Solubility Profile of this compound
The following table summarizes the anticipated solubility of this compound based on data from closely related compounds such as Carboxy-Amido-PEG5-Amine and t-Boc-N-amido-PEG5-Azide.[1][6] It is expected that this compound will exhibit high solubility in a variety of polar aprotic and aqueous solvents.
| Solvent | Solvent Classification | Predicted Solubility | Rationale |
| Water | Polar Protic | Soluble | The hydrophilic PEG chain is expected to impart good water solubility.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Structurally similar PEGylated compounds demonstrate high solubility in DMSO.[1][6] |
| Dichloromethane (DCM) | Chlorinated | Soluble | The organic nature of the Boc group and the overall molecular structure suggest solubility in chlorinated solvents.[1][6] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Analogous PEG linkers are known to be soluble in DMF.[1] |
Experimental Protocol for Determining Solubility
For precise quantitative solubility data, the following experimental protocol is recommended. This method is adapted from established procedures for determining the solubility of small molecule PEG derivatives.
Objective: To quantitatively determine the solubility of this compound in a selection of solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DCM, DMF)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or rotator
-
Microcentrifuge
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)) or a UV-Vis Spectrophotometer if a suitable chromophore is present or can be derivatized.
Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh a predetermined amount of this compound (e.g., 10 mg) into a series of small, sealable vials.
-
Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.
-
Tightly cap the vials and vortex vigorously for 2-3 minutes to promote dissolution.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium and ensure saturation.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, visually inspect the vials for any undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 12,000 x g) for 15 minutes to pellet any remaining solid material.
-
-
Quantitative Analysis of the Supernatant:
-
Carefully collect a precise aliquot of the clear supernatant from each vial, ensuring no solid particles are transferred.
-
Dilute the supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-CAD) to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations of this compound to accurately quantify the concentration in the sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated supernatant by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there isn't a biological signaling pathway to depict. However, a diagram illustrating the logical relationship between the molecular structure of this compound and its resulting solubility in different solvent types can be conceptualized.
Caption: Factors influencing the solubility of this compound.
This in-depth guide provides researchers, scientists, and drug development professionals with a foundational understanding and practical framework for assessing the solubility of this compound. By leveraging the provided inferred data and detailed experimental protocols, users can confidently incorporate this versatile linker into their research and development workflows.
References
- 1. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 2. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 5. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 6. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
In-Depth Technical Guide to Carboxy-Amido-PEG5-N-Boc in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the mechanism of action and application of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional crosslinker, in the field of bioconjugation.
Core Concepts: Structure and Functionality
This compound is a versatile crosslinking reagent employed to covalently link two molecules. Its structure consists of three key components:
-
A Carboxylic Acid Group (-COOH): This functional group is reactive towards primary amines (-NH2), which are abundantly present in biomolecules such as proteins (on lysine (B10760008) residues and the N-terminus).[1][2][3]
-
A Boc-Protected Amine Group (-NH-Boc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. This protection prevents the amine from participating in unwanted side reactions. The Boc group can be efficiently removed under acidic conditions to expose the primary amine for subsequent conjugation steps.
-
A Polyethylene Glycol (PEG) Spacer (PEG5): The PEG spacer consists of five repeating ethylene (B1197577) glycol units. This hydrophilic chain enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, a critical feature when working with biological molecules.[1][2][3] The PEG spacer also provides a flexible linker arm between the conjugated molecules.
The heterobifunctional nature of this crosslinker, possessing two different reactive groups, allows for a controlled, stepwise conjugation strategy. This is particularly advantageous in complex bioconjugation schemes, such as in the development of antibody-drug conjugates (ADCs) or the surface modification of nanoparticles.
Mechanism of Action in Bioconjugation
The application of this compound in bioconjugation typically involves a two-stage process:
Stage 1: Amide Bond Formation via Carboxyl Group Activation
The carboxylic acid terminus of the linker is first activated to facilitate its reaction with a primary amine on the target biomolecule (e.g., a protein, peptide, or amine-modified surface). The most common activation method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The mechanism proceeds as follows:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions. NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This two-step process improves the efficiency of the conjugation reaction.
-
Nucleophilic Attack by the Amine: The primary amine of the target biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.
Stage 2: Deprotection of the Boc Group and Subsequent Conjugation
Once the first conjugation is complete, the Boc-protected amine at the other end of the PEG linker can be deprotected to reveal a primary amine. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA).
The deprotection mechanism involves the acid-catalyzed cleavage of the carbamate (B1207046) bond, releasing the free amine, carbon dioxide, and isobutylene.
The newly exposed amine is then available for a second conjugation reaction, for example, with a carboxyl-containing molecule (using EDC/NHS chemistry), an NHS ester, or an aldehyde (via reductive amination).
Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables summarize typical data for the key reactions involved in its use, based on studies with similar heterobifunctional PEG linkers.
Table 1: Typical Yields for EDC/NHS Mediated Amide Bond Formation
| Biomolecule | Molar Ratio (Linker:Biomolecule) | Reaction Time (hours) | Temperature (°C) | Typical Yield (%) |
| Protein | 10:1 - 20:1 | 2 - 4 | 25 | 60 - 80 |
| Peptide | 1.5:1 - 5:1 | 1 - 2 | 25 | 70 - 90 |
| Amine-modified Surface | Excess | 4 - 12 | 25 | > 90 (surface coverage) |
Table 2: Conditions and Efficiency of Boc Deprotection
| Acid | Concentration | Solvent | Reaction Time | Temperature (°C) | Typical Deprotection Efficiency (%) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0 - 25 | > 95 |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | 1 - 4 hours | 25 | > 95 |
Table 3: Stability of the Formed Amide Bond
| Condition | pH | Temperature (°C) | Half-life |
| Physiological Buffer | 7.4 | 37 | > 1 year |
| Acidic Buffer | 2.0 | 37 | Several weeks to months |
| Basic Buffer | 9.0 | 37 | Several weeks to months |
Experimental Protocols
The following are detailed methodologies for the key experiments involving this compound.
Protocol 1: EDC/NHS Activation of this compound and Conjugation to a Protein
Materials:
-
This compound
-
Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.7-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in the Activation Buffer to a final concentration of 10 mg/mL.
-
Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in the Activation Buffer immediately before use.
-
-
Activation of the Linker:
-
To the this compound solution, add a 1.5-fold molar excess of both EDC and NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is recommended as a starting point.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the protein conjugate using size-exclusion chromatography to remove excess linker and reaction byproducts.
-
Monitor the purification process by measuring the absorbance at 280 nm.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight.
-
Use mass spectrometry to determine the degree of labeling (number of linkers per protein).
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
Materials:
-
Boc-protected PEGylated conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in DCM (e.g., 10 mg/mL).
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2-5% v/v).
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected conjugate.
-
-
Purification (if necessary):
-
The deprotected conjugate can be further purified by chromatography if needed.
-
Visualization of Key Processes
This in-depth guide provides a foundational understanding of the mechanism and application of this compound in bioconjugation. For specific applications, optimization of the reaction conditions is recommended to achieve the desired conjugation efficiency and product purity.
References
The Strategic Role of the PEG5 Spacer in Carboxy-Amido-PEG5-N-Boc: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced biotherapeutics, the precise covalent linkage of molecules is paramount to efficacy and safety. Heterobifunctional linkers are critical tools in this endeavor, and among them, Carboxy-Amido-PEG5-N-Boc has emerged as a versatile building block. This technical guide delves into the core of this linker, focusing on the integral role of its polyethylene (B3416737) glycol (PEG) spacer, specifically a discrete chain of five ethylene (B1197577) glycol units (PEG5).
This compound is a chemical entity featuring a terminal carboxylic acid, an amide linkage, a PEG5 spacer, and a tert-butyloxycarbonyl (Boc)-protected amine.[1][2] This architecture allows for the sequential and controlled conjugation of two different molecules. The hydrophilic PEG5 spacer is not merely a passive connector; it actively modulates the physicochemical and pharmacokinetic properties of the resulting bioconjugate, making it a key component in the design of sophisticated drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4][5]
Physicochemical Properties of this compound
The defining characteristic of the PEG5 spacer is its hydrophilicity, which imparts several beneficial properties to the linker and the subsequent conjugate.
| Property | Description |
| Molecular Formula | C21H40N2O10[1] |
| Molecular Weight | 480.6 g/mol [1] |
| Solubility | Soluble in water, DMSO, DCM, and DMF[1][6] |
| Purity | Typically ≥98%[1] |
| Storage | Recommended at -20°C[1] |
The Multifaceted Role of the PEG5 Spacer
The inclusion of a discrete PEG5 spacer offers a strategic advantage in the design of bioconjugates, influencing everything from solubility to in vivo performance.
Enhanced Solubility and Reduced Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation, posing challenges during manufacturing and potentially leading to rapid clearance and immunogenicity in vivo.[7] The hydrophilic PEG5 spacer acts as a solubilizing agent, effectively shielding the hydrophobic drug and preventing aggregation.[3][7] This is particularly crucial for developing ADCs with higher drug-to-antibody ratios (DARs).[7]
Improved Pharmacokinetics
PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic agents.[7] The PEG5 spacer, although relatively short, contributes to an increased hydrodynamic radius of the bioconjugate. This can lead to reduced renal clearance and a longer plasma half-life, allowing for greater accumulation of the therapeutic in the target tissue.[7][8]
Biocompatibility and Reduced Immunogenicity
PEG is known for its biocompatibility and low immunogenicity.[3] The PEG5 spacer can help to shield the conjugated molecule from the host's immune system, potentially reducing the risk of an immune response against the therapeutic agent.[7]
Precise and Flexible Spacing
The defined length of the PEG5 spacer provides a precise and flexible connection between the two conjugated molecules. This is critical for overcoming steric hindrance and ensuring that both components of the conjugate can effectively interact with their respective targets.[3]
Quantitative Impact of PEG Spacer Length on ADC Performance
While data specifically for a PEG5 spacer is not always available in comparative studies, the following tables summarize findings on the effect of varying PEG linker lengths on key ADC parameters. This data provides a strong indication of the expected impact of a PEG5 spacer.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| Molecule | PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| Non-binding IgG-MMAE (DAR 8) | No PEG | ~8.5 | 1.0 | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG2 | ~6.0 | 0.7 | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG4 | ~4.5 | 0.5 | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG8 | ~2.5 | 0.3 | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG12 | ~2.0 | 0.2 | [9] |
| Non-binding IgG-MMAE (DAR 8) | PEG24 | ~2.0 | 0.2 | [9] |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[9]
Table 2: Impact of PEG Spacer Length on In Vivo Half-Life
| Molecule Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | [8] |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | [8] |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | [8] |
Experimental Protocols
The utility of this compound lies in its two distinct reactive handles, which allow for a controlled, stepwise conjugation strategy. The following are detailed, representative protocols for the key chemical transformations.
Protocol 1: Boc Deprotection of the Amine Terminus
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Nitrogen or Argon atmosphere
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The product will be the TFA salt of the deprotected amine.
-
The crude product can be used directly in the next step or purified further if necessary.
Protocol 2: Amide Bond Formation via EDC/NHS Coupling
This protocol details the conjugation of the carboxylic acid terminus of the linker to a primary amine-containing molecule (e.g., a protein or small molecule).
Materials:
-
Carboxy-Amido-PEG5-NH2 (from Protocol 1, as the TFA salt) or the Boc-protected form if the other molecule has a carboxyl group.
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.5
-
Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxyl-containing component (either the linker or the target molecule) in Activation Buffer to a suitable concentration (e.g., 10-20 mg/mL).
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in either Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve the amine-containing molecule in Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxyl-containing component, add a 2 to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle stirring.
-
-
Conjugation to Amine-Containing Molecule:
-
Adjust the pH of the activated solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated solution. A 1.1 to 1.5-fold molar excess of the activated carboxyl component is typically used.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the resulting conjugate using an appropriate method such as SEC or dialysis to remove excess reagents and byproducts.
-
Visualizing Workflows and Mechanisms
Experimental Workflow for Bioconjugation
Caption: Stepwise conjugation workflow using this compound.
Generalized Signaling Pathway for an Antibody-Drug Conjugate (ADC)
Caption: Generalized mechanism of action for an Antibody-Drug Conjugate.
Conclusion
The this compound linker is a powerful tool in modern drug development, and the integral PEG5 spacer plays a crucial role in its functionality. By enhancing solubility, improving pharmacokinetic properties, and providing a flexible, biocompatible connection, the PEG5 spacer enables the creation of more effective and safer biotherapeutics. The strategic selection of this and similar PEGylated linkers, guided by the quantitative data and experimental principles outlined in this guide, is essential for the rational design of next-generation ADCs, PROTACs, and other targeted therapies.
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Application of Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules and advanced drug delivery systems. Its application in conjunction with polyethylene (B3416737) glycol (PEG) linkers offers a powerful strategy for the controlled, stepwise assembly of bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the chemistry, applications, and methodologies associated with Boc-protected PEG linkers.
Core Principles of the Boc Protecting Group in PEGylation
The Boc group is an acid-labile protecting group for amines. Its utility in PEG linkers stems from its robust stability under a wide range of conditions, including basic and nucleophilic environments, and its clean, quantitative removal under mild acidic conditions. This orthogonality allows for selective manipulation of functional groups during a multi-step synthesis.[1][2]
Key Advantages:
-
Orthogonal Protection: The Boc group is stable to the basic conditions often used for other protecting groups like Fmoc, enabling sequential deprotection strategies.[1]
-
Mild Deprotection: Removal is typically achieved with mild acids like trifluoroacetic acid (TFA), preserving other acid-sensitive functionalities within the molecule.[3][4]
-
Enhanced Solubility and Pharmacokinetics: The incorporation of a PEG spacer improves the solubility and in vivo stability of the final conjugate, prolongs circulation half-life, and can reduce immunogenicity.[5][]
Boc-protected PEG linkers are heterobifunctional, possessing the protected amine at one terminus and a second reactive group at the other. This second group can be a carboxylic acid, NHS ester, alkyne, azide, or other functionality, allowing for a wide array of conjugation chemistries.[5][7]
Data Presentation: Commercially Available Boc-PEG Linkers and Reaction Conditions
A variety of Boc-protected PEG linkers are commercially available, offering flexibility in linker length and terminal functionality. The choice of linker is critical for optimizing the physicochemical properties and biological activity of the final conjugate.
| Product Name | Terminal Functional Group | Purity | Notes |
| t-Boc-N-amido-PEGn-acid | Carboxylic Acid | ≥95-98% | For amide bond formation via EDC/NHS chemistry.[4][8] |
| t-Boc-N-amido-PEGn-NHS ester | N-Hydroxysuccinimide Ester | ≥95% | Reactive towards primary amines.[9][10] |
| t-Boc-N-amido-PEGn-amine | Amine | ≥98% | Provides a nucleophilic amine after deprotection of the other terminus.[11] |
| t-Boc-N-amido-PEGn-azide | Azide | ≥95% | For "click chemistry" (CuAAC or SPAAC). |
| t-Boc-N-amido-PEGn-alkyne | Alkyne | ≥95% | For "click chemistry" (CuAAC or SPAAC). |
| t-Boc-N-amido-PEGn-alcohol | Hydroxyl | ≥95% | Can be further functionalized, e.g., to an alkyl bromide.[12] |
Note: 'n' denotes the number of PEG units, which can vary.
Boc Group Stability and Deprotection Conditions:
The stability of the Boc group is paramount for its successful application. While highly stable under basic and neutral conditions, it is readily cleaved by acids.
| Condition | Reagent/Solvent | Temp. | Time | Yield/Efficiency | Notes |
| Protection | (Boc)₂O, Base (e.g., DIPEA, NaHCO₃), Solvent (e.g., DCM, Dioxane/Water) | RT | 3-12 h | >90% (often quantitative) | Reaction is typically high-yielding.[2][13] |
| Deprotection | 20-50% TFA in DCM | 0 °C to RT | 0.5-2 h | >95% (often quantitative) | Standard and highly efficient method.[3] |
| Deprotection | 4M HCl in Dioxane | RT | 1-4 h | High | Alternative to TFA. |
| Stability | Basic Conditions (e.g., pH 8-10) | RT | 24 h+ | Stable | The Boc group is stable to bases like piperidine (B6355638) used for Fmoc removal.[1] |
| Stability | Nucleophiles | RT | - | Stable | Resistant to common nucleophiles used in synthesis.[1] |
Experimental Protocols
Protocol for Boc Protection of an Amine-Terminated PEG Linker
This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amine-terminated PEG (e.g., H₂N-PEG-COOH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a Dioxane/Water mixture
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Centrifuge (if using precipitation for purification)
Procedure:
-
Dissolve the amine-terminated PEG derivative (1.0 eq) in DCM (or a suitable solvent mixture) in a round-bottom flask.[2]
-
Add a base, such as DIPEA (3.0 eq) or NaHCO₃, to the solution.[2]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the reaction mixture.[2]
-
Stir the reaction at room temperature for 3 to 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material. A Kaiser test can be used to detect the presence of free primary amines; a negative test indicates the reaction is complete.[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the product. One common method is to precipitate the Boc-protected PEG by adding the concentrated mixture to cold diethyl ether. The precipitate can then be collected by centrifugation or filtration.[2]
-
Wash the product with cold diethyl ether to remove excess reagents.
-
Dry the final product, Boc-NH-PEG-COOH, under vacuum. Characterize by NMR and MS. The expected yield is typically high to quantitative.[2]
Protocol for Acid-Mediated Boc Deprotection
This protocol outlines the standard procedure for removing the Boc group to reveal the primary amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343) (for co-evaporation)
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate contains sensitive functionalities prone to alkylation by the tert-butyl cation, add a scavenger like TIS (2.5-5% v/v).[3]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[3]
-
Monitor the reaction by TLC or LC-MS. The deprotected product will be more polar and have a lower Rf value than the starting material.
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[3]
-
The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step or further purified.
-
For neutralization to the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[3]
Protocol for Amide Bond Formation using a Boc-PEG-NHS Ester
This protocol describes the conjugation of a Boc-protected PEG-NHS ester to a protein.
Materials:
-
Protein containing primary amines (e.g., lysine (B10760008) residues)
-
Boc-NH-PEG-NHS ester
-
Amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein solution in an amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into a suitable buffer.
-
Immediately before use, dissolve the Boc-NH-PEG-NHS ester in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM).
-
Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight.
-
Purify the conjugate to remove unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
The resulting conjugate can be characterized by SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.
Mandatory Visualizations
Logical and Experimental Workflows
The following diagrams illustrate key workflows involving Boc-protected PEG linkers.
Caption: Workflow for the Boc protection of an amine-terminated PEG linker.
Caption: Experimental workflow for the Boc deprotection of a PEG linker.
Signaling and Drug Delivery Pathways
Boc-protected PEG linkers are instrumental in the construction of targeted therapies like Antibody-Drug Conjugates (ADCs). The following diagram illustrates the general mechanism of action for an ADC.
Caption: General mechanism of ADC action via receptor-mediated endocytosis.[][15][16]
Conclusion
The Boc protecting group, when integrated into PEG linkers, provides an invaluable tool for the sophisticated construction of bioconjugates and drug delivery systems. Its robust nature, combined with the ease of its selective removal, facilitates orthogonal synthesis strategies that are essential for the development of next-generation therapeutics. The detailed protocols and workflows presented in this guide offer a practical framework for researchers and scientists to harness the full potential of Boc-protected PEG linkers in their drug development endeavors.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. t-Boc-N-amido-PEG4-acid, 756525-91-4 | BroadPharm [broadpharm.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 9. medkoo.com [medkoo.com]
- 10. t-Boc-N-Amido-PEG4-NHS ester | CAS: 859230-20-9 | AxisPharm [axispharm.com]
- 11. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Applications in Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in biomedical research and drug development. Its unique structure, featuring a carboxylic acid at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a five-unit PEG chain, offers researchers a versatile platform for the synthesis of complex bioconjugates.[][2][3] The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the conjugated molecules, while the orthogonal reactive ends allow for controlled, sequential conjugation strategies. This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols, quantitative data summaries for representative applications, and visualizations of key workflows and signaling pathways.
Core Properties and Chemical Reactivity
This compound is characterized by its two distinct functional groups, which can be selectively addressed in chemical reactions. The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[2][3] The Boc-protected amine remains inert during this process and can be subsequently deprotected under mild acidic conditions to reveal a primary amine, which is then available for further conjugation.[][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H40N2O10 | [3] |
| Molecular Weight | 480.55 g/mol | [3] |
| CAS Number | 1415145-86-6 | [3] |
| Purity | Typically >95% | [3][4] |
| Solubility | Soluble in water, DMSO, DMF, and DCM | [3][5] |
| Storage | Recommended at -20°C | [3][5] |
Key Applications in Biomedical Research
The unique properties of this compound make it a versatile tool for a range of biomedical applications, including the development of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and the functionalization of nanoparticles for drug delivery.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to an antibody. The PEG spacer can improve the solubility and stability of the ADC and influence its pharmacokinetic profile.[6]
Illustrative Workflow for ADC Synthesis:
Table 2: Representative Data for PEGylated ADCs
| Parameter | Value | Reference |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | [7] |
| In Vitro Cytotoxicity (IC50) | 0.5 - 1.0 nM (HER2-positive cells) | [6] |
| Plasma Clearance (mL/h/kg) | ~0.25 | [6] |
| Mean Residence Time (in vivo) | ~60 hours | [6] |
| Note: This data is illustrative and based on trends observed for ADCs with similar PEG linkers.[6] |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand. The PEG chain enhances solubility and can influence the formation of the ternary complex.[8][9][]
Table 3: Representative Data for PEGylated PROTACs
| Parameter | Value | Reference |
| Degradation Concentration (DC50) | 10 - 100 nM | [9] (Illustrative) |
| Maximum Degradation (Dmax) | > 90% | [9] (Illustrative) |
| Aqueous Solubility | Enhanced compared to non-PEGylated counterparts | [9] (Illustrative) |
| Note: This data is illustrative and based on general trends for PEGylated PROTACs.[9] |
Nanoparticle Functionalization
This compound can be used to modify the surface of nanoparticles to improve their biocompatibility, reduce non-specific protein adsorption, and enable the attachment of targeting ligands or therapeutic agents.[11]
Table 4: Representative Data for PEGylated Nanoparticles
| Parameter | Value | Reference |
| Drug Loading Capacity | 5 - 15% (w/w) | [11] (Illustrative) |
| Encapsulation Efficiency | > 80% | [11] (Illustrative) |
| Zeta Potential | Near-neutral | [11] (Illustrative) |
| In vivo Circulation Half-life | Significantly increased | [11] (Illustrative) |
| Note: This data is illustrative and based on general trends for PEGylated nanoparticles.[11] |
Detailed Experimental Protocols
Protocol for EDC/NHS Coupling of Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent reaction with a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
-
Stir the reaction mixture at room temperature for 15-30 minutes.
-
-
Coupling to Amine:
-
Dissolve the amine-containing molecule in PBS (pH 7.2-8.0).
-
Add the activated linker solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the conjugate using dialysis, size-exclusion chromatography (SEC), or high-performance liquid chromatography (HPLC).
-
Protocol for Boc Deprotection
This protocol describes the removal of the Boc protecting group to reveal a primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection Reaction:
-
Dissolve the Boc-protected conjugate in DCM.
-
Add an equal volume of TFA (to create a 50% TFA/DCM solution).
-
Stir the reaction at room temperature for 30-60 minutes.
-
-
Work-up:
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can often be used directly in the next step.
-
Alternatively, neutralize the salt with a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Conclusion
This compound is a highly versatile and valuable tool in modern biomedical research. Its well-defined structure, featuring a hydrophilic PEG spacer and orthogonal reactive groups, facilitates the controlled synthesis of sophisticated bioconjugates. The applications in ADCs, PROTACs, and nanoparticle functionalization highlight its potential to contribute to the development of next-generation therapeutics and diagnostics. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this versatile linker into their research endeavors.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 4. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 5. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carboxy-Amido-PEG5-N-Boc: A Heterobifunctional Linker for Advanced Bioconjugation
This guide provides a comprehensive overview of Carboxy-Amido-PEG5-N-Boc, a versatile heterobifunctional crosslinker widely employed in bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, experimental protocols, and applications.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) linker featuring two distinct functional groups at its termini: a carboxylic acid and a tert-butyloxycarbonyl (Boc)-protected primary amine.[1] This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules. The central PEG chain, consisting of five ethylene (B1197577) glycol units, is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate in aqueous media.[1][2] This property is particularly advantageous when working with hydrophobic molecules, as it can mitigate aggregation and improve pharmacokinetic profiles.[3][4]
The terminal carboxylic acid can be activated to react with primary amines on a target molecule, such as the lysine (B10760008) residues on an antibody, to form a stable amide bond.[2] The Boc protecting group on the other end provides an orthogonal handle; it is stable under the conditions of the initial conjugation but can be readily removed under mild acidic conditions to reveal a primary amine, which is then available for a second conjugation reaction.[1]
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for maintaining its integrity and reactivity.
| Property | Value | Citation(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1415145-86-6 | [1][5] |
| Molecular Formula | C21H40N2O10 | [1] |
| Molecular Weight | 480.55 g/mol | [1][5] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [6] |
| Solubility | Soluble in water, DMSO, DCM, and DMF | [1][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [1][7] |
| Handling Precautions | Avoid breathing dust. Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. Wash thoroughly after handling. | [8] |
Core Applications in Drug Development
The unique properties of this compound make it a valuable tool in the development of complex bioconjugates.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[9] PEG linkers, such as this compound, are increasingly used to:
-
Enhance Hydrophilicity: Many cytotoxic drugs are hydrophobic. The PEG spacer improves the overall solubility of the ADC, reducing the risk of aggregation, especially at high drug-to-antibody ratios (DARs).[3]
-
Improve Pharmacokinetics: The hydrophilic PEG chain can create a "hydration shell" around the payload, which can reduce renal clearance and prolong the plasma half-life of the ADC, leading to greater accumulation in the tumor.[10]
-
Provide a Defined Spacer: The discrete length of the PEG5 linker provides a well-defined distance between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.[3]
PROTACs and Other Bioconjugates
PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3 ligase-binding ligand is crucial for the efficacy of the PROTAC. The defined length and hydrophilicity of this compound make it a suitable candidate for optimizing the spatial orientation and physicochemical properties of PROTACs.
Experimental Protocols
The following are detailed protocols for the key steps involved in using this compound for bioconjugation.
Activation of the Carboxylic Acid Moiety (EDC/NHS Coupling)
This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimide (NHS) ester.[11]
Materials:
-
This compound
-
N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DMSO.
-
Addition of NHS: Add 1.1 equivalents of NHS or Sulfo-NHS to the solution.
-
Addition of EDC: Add 1.1 equivalents of EDC to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11]
Conjugation to an Amine-Containing Molecule
This protocol outlines the conjugation of the activated this compound-NHS ester to a molecule containing a primary amine (e.g., an antibody).[11]
Materials:
-
Activated this compound-NHS ester solution
-
Amine-containing molecule (e.g., antibody) in a suitable buffer
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Bicarbonate buffer, pH 8.5.[11][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.[11]
Procedure:
-
Buffer Exchange (if necessary): Ensure the amine-containing molecule is in a buffer free of primary amines (e.g., Tris). If necessary, perform a buffer exchange into the Coupling Buffer.
-
Conjugation: Add the activated this compound-NHS ester solution to the amine-containing molecule solution. The molar ratio of the NHS ester to the target molecule may need to be optimized.[11]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Quenching: Quench any unreacted NHS ester by adding the Quenching Buffer.[11]
-
Purification: Purify the resulting conjugate to remove unreacted linker and byproducts using methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography.[]
Boc Deprotection to Reveal the Terminal Amine
This protocol describes the removal of the t-Boc protecting group under acidic conditions to expose the primary amine for subsequent conjugation.[11]
Materials:
-
Boc-protected conjugate
-
Deprotection Solution: 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in dioxane.[11]
-
Cold diethyl ether
-
Suitable buffer for resuspension (e.g., PBS, pH 7.4)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in an appropriate organic solvent such as DCM or dioxane.[11]
-
Acid Treatment: Add the Deprotection Solution to the dissolved conjugate.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with a mild base (e.g., triethylamine (B128534) or DIPEA) to yield the free amine.[11] For protein conjugates, precipitate the deprotected protein by adding cold diethyl ether, centrifuge to pellet the protein, and wash the pellet with cold diethyl ether to remove residual TFA.[14]
-
Resuspension: Air-dry the protein pellet and resuspend the deprotected PEGylated protein in a suitable buffer.[14]
Data Presentation: Impact of PEG Linker Length on ADC Properties
The length of the PEG linker can significantly influence the pharmacokinetic and cytotoxic properties of an ADC. The following tables summarize comparative data from various studies. While not specific to a PEG5 linker, these data illustrate the general trends observed with varying PEG chain lengths.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | Clearance Rate | Half-life (t½) | Citation(s) |
| No PEG | High | Short | [15] |
| Short PEG (e.g., PEG4) | Moderate | Moderate | [15] |
| Long PEG (e.g., PEG10, PEG24) | Low | Long | [15][16] |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
| Cell Line | Linker Type | IC50 (ng/mL) | Citation(s) |
| HER2-positive (e.g., SK-BR-3) | No PEG | Potent | [15][17] |
| HER2-positive (e.g., SK-BR-3) | PEG4 | Slightly Reduced Potency | [15] |
| HER2-positive (e.g., SK-BR-3) | PEG10 | Reduced Potency | [15] |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used. The data presented here is for illustrative purposes to show a potential trend.
Table 3: Stability of PEGylated Peptides in Human Plasma
| Peptide Conjugate | % Intact after 24h in Human Plasma | Citation(s) |
| Non-PEGylated Peptide | < 20% | [18] |
| PEG5-linked Peptide | > 80% | [18] |
Mandatory Visualizations
Experimental Workflow for ADC Synthesis
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Cellular Uptake and Payload Delivery Pathway of an ADC
Caption: Cellular mechanism of action for a typical Antibody-Drug Conjugate (ADC).
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. search.library.uvic.ca [search.library.uvic.ca]
- 5. This compound CAS#: 1415145-86-6 [m.chemicalbook.com]
- 6. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 7. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Systematic Study on the Effect of Different PEG Units on Stability of PEGylated, Integrin-αvβ6-Specific A20FMDV2 Analogues in Rat Serum and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carboxy-Amido-PEG5-N-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide synthesis and drug delivery, the use of polyethylene (B3416737) glycol (PEG) linkers has become a cornerstone for enhancing the therapeutic properties of peptides. Carboxy-Amido-PEG5-N-Boc is a heterobifunctional PEG linker that offers a versatile platform for conjugating peptides to other molecules or surfaces. Its structure comprises a carboxylic acid group for amide bond formation, a stable amide linkage, a five-unit polyethylene glycol spacer for increased hydrophilicity, and a tert-butyloxycarbonyl (Boc)-protected amine, providing an orthogonal handle for further modifications.[1][2] This guide provides a comprehensive overview of this compound for beginners in peptide synthesis, detailing its properties, applications, and the experimental protocols for its use.
Core Concepts
The utility of this compound in peptide synthesis revolves around several key chemical principles:
-
Solid-Phase Peptide Synthesis (SPPS): This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). This method simplifies the purification process as excess reagents and byproducts can be washed away after each step.[3]
-
PEGylation: The covalent attachment of PEG chains to molecules, particularly peptides and proteins, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. PEGylation can increase a drug's half-life, improve its solubility, and reduce its immunogenicity.[4]
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis. It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[2] This allows for the selective deprotection and subsequent modification of the amine group.
-
Amide Bond Formation: The carboxylic acid moiety of the linker can be activated to react with primary amines, forming a stable amide bond. This is a fundamental reaction in peptide synthesis and conjugation.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C21H40N2O10 | [1] |
| Molecular Weight | 480.55 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, DMF | [1] |
| Purity | >95% | [1] |
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in the solid-phase synthesis of a PEGylated peptide.
Protocol 1: Coupling of this compound to an Amino-Functionalized Resin
This protocol describes the initial step of attaching the linker to a solid support, such as an amino-functionalized resin (e.g., Rink Amide resin).
Materials:
-
Amino-functionalized resin (e.g., Rink Amide resin)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
Procedure:
-
Swell the amino-functionalized resin in DMF for 30 minutes in a reaction vessel.
-
If the resin is Fmoc-protected, deprotect the terminal amine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Dissolve this compound (2 equivalents relative to the resin loading), DIC (2 eq.), and HOBt (2 eq.) in DMF.
-
Add the solution to the swollen and deprotected resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.
-
Wash the resin sequentially with DMF, DCM, and methanol, and then dry under vacuum.
Protocol 2: Boc Deprotection of the PEG-Linker
This protocol outlines the removal of the Boc protecting group from the terminal amine of the PEG linker.
Materials:
-
Boc-protected PEGylated resin from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
Procedure:
-
Swell the Boc-protected PEGylated resin in DCM for 30 minutes.
-
Prepare a deprotection solution of 50% TFA in DCM with 2.5% TIS.
-
Treat the resin with the deprotection solution for 30 minutes at room temperature.
-
Wash the resin thoroughly with DCM to remove excess TFA and byproducts.
-
Neutralize the resin with a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Wash the resin with DMF and DCM and proceed with the first amino acid coupling.
Protocol 3: Solid-Phase Peptide Synthesis on the PEGylated Resin
This protocol describes the elongation of the peptide chain on the deprotected PEGylated resin using standard Fmoc-based SPPS.
Materials:
-
Deprotected PEGylated resin from Protocol 2
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
DIPEA
-
DMF
-
Piperidine solution (20% in DMF)
Procedure:
-
Coupling: Dissolve the first Fmoc-amino acid (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and DIPEA (6 eq.) in DMF. Add this solution to the resin and react for 1-2 hours. Monitor with a Kaiser test. Wash the resin.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the newly added amino acid. Wash the resin.
-
Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.
Protocol 4: Cleavage of the PEGylated Peptide from the Resin
This protocol details the final step of cleaving the synthesized peptide from the solid support.
Materials:
-
Fully synthesized PEGylated peptide on resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Wash the resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Quantitative Data
The following tables present representative quantitative data for the synthesis and characterization of a model PEGylated peptide (e.g., PEG5-RGD) using this compound.
Table 1: Resin Loading and Coupling Efficiency
| Step | Parameter | Value | Method of Determination |
| 1 | Initial Resin Loading | 0.5 mmol/g | Manufacturer's Specification |
| 2 | Linker Coupling Efficiency | >99% | Kaiser Test |
| 3 | First Amino Acid Coupling Efficiency | >98% | Kaiser Test |
| 4 | Overall Peptide Synthesis Yield (crude) | 85% | Gravimetric analysis |
Table 2: Characterization of the Final PEGylated Peptide
| Analysis | Parameter | Result |
| Mass Spectrometry (ESI-MS) | Expected Mass [M+H]+ | 1034.1 Da |
| Observed Mass [M+H]+ | 1034.2 Da | |
| Analytical HPLC | Purity | >95% |
| Retention Time | 12.5 min |
Visualizations
Experimental Workflow for PEGylated Peptide Synthesis
The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide using this compound as a linker.
Caption: Workflow for solid-phase synthesis of a PEGylated peptide.
Logical Relationship of this compound Components
This diagram illustrates the functional components of the this compound molecule and their roles in peptide synthesis.
References
A Technical Guide to Carboxy-Amido-PEG5-N-Boc: Principles and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional linker widely utilized in the field of bioconjugation. We will delve into its core principles, detail its applications, and provide comprehensive experimental protocols for its use.
Core Principles of this compound
This compound is a versatile chemical tool designed to connect two different molecules.[1][2][3] Its structure consists of three key components:
-
A Carboxylic Acid (-COOH) Group: This functional group allows for the covalent attachment to primary amine groups (-NH2) present on biomolecules like proteins, peptides, or antibodies. This reaction is typically facilitated by carbodiimide (B86325) chemistry, using activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[1][4][5][6]
-
A Boc-Protected Amine (-NH-Boc) Group: The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the amine. This protection is crucial for sequential conjugation strategies, allowing for the selective reaction of the carboxylic acid first. The Boc group can be efficiently removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to expose the primary amine for a subsequent conjugation step.[7][8]
-
A Polyethylene Glycol (PEG) Spacer (PEG5): The five-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the resulting conjugate.[1][2][3] These include increased solubility in aqueous media, reduced aggregation, and potentially improved pharmacokinetic profiles by increasing the in vivo half-life of the conjugated molecule.[9][10][]
The strategic combination of these three components makes this compound an invaluable linker in the development of complex biomolecules, including antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins.[8]
Data Presentation: The Impact of PEGylation
The inclusion and length of a PEG linker can significantly influence the properties of a bioconjugate. The following tables summarize quantitative data on the effects of PEGylation.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG4 | ~6.0 | 0.7 |
| PEG8 | ~4.2 | 0.5 |
| PEG12 | ~3.0 | 0.35 |
Data is illustrative and based on trends observed in literature.
Table 2: Impact of PEGylation on In Vivo Half-Life of a Miniaturized ADC
| Conjugate | PEG Chain Length | Half-Life (minutes) | Fold Increase vs. No PEG |
| ZHER2-SMCC-MMAE (HM) | None | 19.6 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 49.0 | 2.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 219.5 | 11.2 |
Data adapted from a study on affibody-based drug conjugates.[10]
Experimental Protocols
Amide Bond Formation via EDC/NHS Coupling
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[1][5]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Activation of Carboxylic Acid:
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the solution of the amine-containing molecule. A 10- to 20-fold molar excess of the activated linker to the target molecule is a common starting point for protein labeling, but this may require optimization.[4]
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.[5]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][5][12]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate to remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[12]
-
Boc Deprotection of the Amine Group
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate solution (for neutralization)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Deprotection:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).[7]
-
If the substrate is sensitive to cationic species, add a scavenger such as TIS (2.5-5% v/v).[7]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[7] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Method A: Precipitation: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected amine salt. Collect the solid by filtration or centrifugation.
-
Method B: Aqueous Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[7] Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[7]
-
Mandatory Visualizations
Caption: Workflow for EDC/NHS coupling.
Caption: Workflow for Boc deprotection.
Caption: Logical relationships in sequential conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Protocol for Conjugating Carboxy-Amido-PEG5-N-Boc to a Primary Amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely adopted strategy in drug development and biotechnology to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, peptides, proteins, and nanoparticles. The covalent attachment of PEG chains can improve solubility, increase systemic circulation time, and reduce immunogenicity. Carboxy-Amido-PEG5-N-Boc is a heterobifunctional PEG linker featuring a terminal carboxylic acid for conjugation to primary amines and a Boc-protected amine for subsequent functionalization.[1][2][3][4]
These application notes provide a detailed protocol for the conjugation of this compound to a primary amine-containing molecule via amide bond formation, followed by the deprotection of the Boc group to yield a free amine. The primary method described utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid group for efficient reaction with the primary amine.[5][6]
Principle of the Reaction
The conjugation process is a two-step reaction. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable, amine-reactive NHS ester.[5][7] This activated PEG linker is then reacted with a primary amine-containing molecule, resulting in the formation of a stable amide bond.[1][2] Following successful conjugation, the tert-butoxycarbonyl (Boc) protecting group on the other end of the PEG linker can be removed under mild acidic conditions to expose a primary amine for further modification if desired.[8][9]
Data Presentation
The efficiency of the conjugation reaction is dependent on several factors, including the choice of coupling reagents, pH, and reaction time. The following table summarizes typical reaction parameters for the EDC/NHS mediated conjugation of a carboxylated PEG to a primary amine.
| Parameter | Condition | Typical Value/Range | Notes |
| Activation Step | |||
| Solvent | Anhydrous DMF, DMSO, or Aqueous Buffer | - | Choice depends on the solubility of the reactants. |
| Buffer (Aqueous) | MES Buffer | 0.1 M MES, 0.5 M NaCl | Optimal for EDC/NHS activation.[5] |
| pH | 4.7 - 6.0 | Maintained during the activation step for optimal NHS ester formation.[5][10][11][12] | |
| Molar Ratio (EDC:PEG-COOH) | 2-5 fold excess | A molar excess ensures efficient activation.[6] | |
| Molar Ratio (NHS:PEG-COOH) | 2-5 fold excess | NHS stabilizes the active intermediate.[6] | |
| Temperature | Room Temperature | - | |
| Reaction Time | 15 - 30 minutes | Incubation period for the formation of the NHS ester.[6] | |
| Conjugation Step | |||
| Solvent | Anhydrous DMF, DMSO, or Aqueous Buffer | - | Must be compatible with the amine-containing molecule. |
| Buffer (Aqueous) | PBS or Bicarbonate Buffer | - | Tris or other amine-containing buffers should be avoided.[10] |
| pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine.[7][13] | |
| Molar Ratio (Activated PEG:Amine) | 1.1 - 1.5 fold excess | A slight excess of the activated PEG is typically used.[6] | |
| Temperature | Room Temperature or 4°C | - | Reaction can proceed overnight at 4°C.[6][13] |
| Reaction Time | 2 - 4 hours (RT) or Overnight (4°C) | Reaction progress can be monitored by LC-MS.[6][13] | |
| Boc Deprotection Step | |||
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 95% TFA, 2.5% water, 2.5% TIS in DCM | TIS (triisopropylsilane) is a scavenger to prevent side reactions.[14] |
| Temperature | Room Temperature | - | |
| Reaction Time | 1 - 2 hours | - | [14] |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM) for organic phase reactions
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or hydroxylamine)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis equipment)
Protocol 1: EDC/NHS Coupling in an Aqueous Environment (Two-Step)
This protocol is suitable for water-soluble molecules.
-
Buffer Preparation : Prepare a 0.1 M MES buffer with 0.5 M NaCl, adjusted to a pH between 4.7 and 6.0. Also, prepare a coupling buffer such as PBS at pH 7.2-7.5.
-
Reagent Preparation : Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the MES buffer.
-
Activation of this compound :
-
Dissolve this compound in the MES buffer.
-
Add a 2 to 5-fold molar excess of EDC and Sulfo-NHS to the PEG solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.[6]
-
-
Conjugation to the Primary Amine :
-
Dissolve the amine-containing molecule in the coupling buffer (PBS).
-
Add the activated PEG solution to the amine solution. A 1.1 to 1.5-fold molar excess of the activated PEG is recommended.[6]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction :
-
Add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 10-50 mM to quench any unreacted NHS esters.[6]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification :
-
Purify the PEG-conjugate from unreacted reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.[6][]
-
Protocol 2: EDC/NHS Coupling in an Organic Solvent
This protocol is suitable for molecules soluble in organic solvents.
-
Reagent Preparation :
-
Dissolve this compound in anhydrous DMF or DCM.
-
Add 1.1 equivalents of NHS, followed by 1.1 equivalents of EDC.[13]
-
-
Activation :
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon) to form the NHS ester.[13]
-
-
Conjugation :
-
In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF or DCM.
-
Add the activated PEG-NHS ester solution to the amine solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.[13]
-
-
Purification :
-
The purification method will depend on the nature of the conjugate. Common methods include silica (B1680970) gel chromatography or precipitation.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
-
Reaction Setup :
-
Dissolve the purified Boc-protected PEG-conjugate in DCM.
-
Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIS.[14]
-
-
Deprotection Reaction :
-
Isolation of the Deprotected Conjugate :
-
Remove the TFA and DCM under reduced pressure (e.g., rotary evaporation).
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the final product under vacuum.
-
Mandatory Visualization
Caption: Workflow for the conjugation of this compound to a primary amine.
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. encapsula.com [encapsula.com]
- 8. jk-sci.com [jk-sci.com]
- 9. nbinno.com [nbinno.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Boc Deprotection of Carboxy-Amido-PEG5-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the acid-catalyzed deprotection of Carboxy-Amido-PEG5-N-Boc to yield Carboxy-Amido-PEG5-Amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1][2] this compound is a heterobifunctional linker containing a carboxylic acid and a Boc-protected amine, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[3] The deprotection of the Boc group is a crucial step to liberate the primary amine, enabling its subsequent use in bioconjugation, drug delivery systems, or other biomedical applications. The resulting free amine can be reacted with various functional groups, such as activated esters or carboxylic acids, to form stable amide bonds.
The most common and effective method for Boc deprotection is the use of trifluoroacetic acid (TFA) in an organic solvent, typically dichloromethane (B109758) (DCM).[1][2] This reaction is generally clean and proceeds to completion within a reasonable timeframe at room temperature.[1]
Chemical Reaction
The deprotection of this compound proceeds via an acid-catalyzed removal of the Boc group, liberating the free amine and producing gaseous byproducts, isobutylene (B52900) and carbon dioxide.
Caption: Chemical scheme of the Boc deprotection reaction.
Experimental Protocol
This protocol outlines the step-by-step procedure for the Boc deprotection of this compound using TFA in DCM.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Toluene (B28343) (optional, for removal of residual TFA)
-
Diethyl ether (optional, for precipitation)
-
Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
LC-MS for reaction monitoring and product confirmation
-
Standard laboratory glassware and safety equipment (fume hood, gloves, safety glasses)
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DCM in a round-bottom flask to a concentration of approximately 0.1-0.2 M.[2]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for reactions that may be exothermic.
-
Addition of TFA: Slowly add TFA to the stirred solution. The final concentration of TFA typically ranges from 20-50% (v/v).[2]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring.[2]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is no longer detectable. This typically takes 1-2 hours.[2]
-
Work-up: Upon completion, the work-up can be performed using one of the following methods:
-
Direct Evaporation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To ensure complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).[2] The resulting product will be the TFA salt of the amine.
-
Precipitation: Add the reaction mixture dropwise to a stirred, cold solution of a non-polar solvent such as diethyl ether to precipitate the deprotected product as the TFA salt.[2] Collect the precipitate by filtration.
-
Aqueous Wash (for neutralization): Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess TFA. Separate the organic layer, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine.[2] Caution: This method should be used with care as the basic conditions can potentially hydrolyze ester groups if present in the molecule.
-
-
Purification and Characterization: The crude product can often be used directly in the next step. If further purification is required, methods such as reverse-phase HPLC can be employed. Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the Boc deprotection.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the Boc deprotection of PEG linkers. These are general guidelines, and optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Typical Range/Value | Notes |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Ensures good solubility of the PEG linker.[2] |
| TFA Concentration | 20 - 50% (v/v) in DCM | Higher concentrations can lead to faster reactions but may also increase the risk of side reactions with sensitive functional groups.[2] |
| Reaction Temperature | 0 °C to Room Temperature | Starting the reaction at a lower temperature helps to control any potential exotherm.[2] |
| Reaction Time | 0.5 - 2 hours | Should be monitored by TLC or LC-MS to determine the point of completion.[2] |
| Typical Yield | >90% (crude) | Yields are typically high for this reaction, though purification steps may lower the final isolated yield. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient acid strength or concentration- Inadequate reaction time or temperature | - Increase the concentration of TFA.- Extend the reaction time.- Consider using a stronger acid system like 4M HCl in dioxane.[2] |
| Side Product Formation | - Presence of other acid-labile protecting groups- Alkylation of nucleophilic sites by the t-butyl cation | - Use milder deprotection conditions if possible.- Add a scavenger such as triisopropylsilane (B1312306) (TIS) (2.5-5% v/v) to the reaction mixture.[2] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Trifluoroacetic acid is highly corrosive and toxic. Handle with extreme care, and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Ensure that the reaction is not performed in a closed system, as the reaction generates gaseous byproducts (isobutylene and CO₂).
References
Application Notes and Protocols for Carboxy-Amido-PEG5-N-Boc in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Carboxy-Amido-PEG5-N-Boc as a hydrophilic linker in solid-phase peptide synthesis (SPPS). The inclusion of a polyethylene (B3416737) glycol (PEG) spacer can significantly enhance the solubility, bioavailability, and pharmacokinetic properties of synthetic peptides, making it a valuable tool in drug discovery and development.[1][2][3] This document outlines detailed protocols for the incorporation of the linker onto a solid support, subsequent peptide elongation, cleavage, and purification, supported by quantitative data and visual workflows.
Introduction to this compound
This compound is a heterobifunctional linker featuring a carboxylic acid group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a five-unit polyethylene glycol chain. This structure allows for its directional incorporation into a peptide sequence. The carboxylic acid can be coupled to a primary amine, such as an amino group on a resin or the N-terminus of a peptide, while the Boc-protected amine can be deprotected to allow for further peptide chain elongation.[] The hydrophilic nature of the PEG chain imparts increased aqueous solubility to the final peptide conjugate, which can be advantageous for handling and in vivo applications.[5]
Key Properties:
| Property | Value |
| Molecular Formula | C21H40N2O10 |
| Molecular Weight | 480.55 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMF, DCM, and water |
Experimental Protocols
The following protocols are based on the Boc/Bzl protection strategy for SPPS. Reagent equivalents are calculated relative to the initial loading of the resin.
Resin Preparation and Linker Coupling
This protocol describes the coupling of this compound to an aminomethylated resin (e.g., aminomethyl-polystyrene).
Materials:
-
Aminomethyl resin (e.g., 100-200 mesh, 1% DVB, 1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (2 eq.), HOBt (2 eq.), and DIC (2 eq.) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling to Resin: Add the activated linker solution to the swollen resin. Add DIPEA (4 eq.) to the reaction vessel. Agitate the mixture for 2-4 hours at room temperature.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. Wash the resin as in the previous step.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the PEG linker.[6]
-
Washing and Neutralization: Wash the resin with DCM (3x) and DMF (3x). Neutralize the resin with a 10% solution of DIPEA in DMF for 10 minutes (2x). Wash again with DMF (3x) and DCM (3x). The resin is now ready for the coupling of the first amino acid of the peptide sequence.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a standard cycle for the elongation of the peptide chain on the PEG-functionalized resin using Boc-protected amino acids.
Materials:
-
PEG-linker-functionalized resin from section 2.1
-
Boc-protected amino acids
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
TFA
-
DCM
-
DMF
Procedure (per coupling cycle):
-
Amino Acid Activation: In a separate vial, dissolve the Boc-protected amino acid (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow to pre-activate for 1 minute.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Monitoring Coupling Completion (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.[6]
-
Washing and Neutralization: Wash the resin with DCM (3x) and DMF (3x). Neutralize with 10% DIPEA in DMF for 10 minutes (2x). Wash with DMF (3x).
-
Repeat: Repeat steps 1-6 for each amino acid in the peptide sequence.
Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the removal of side-chain protecting groups.
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-4 hours. The specific time may need to be optimized depending on the peptide sequence and side-chain protecting groups.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Analysis
The crude PEGylated peptide can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude PEGylated peptide
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Purification: Inject the peptide solution onto the C18 column. Elute with a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Analysis: Analyze the collected fractions by mass spectrometry to confirm the identity and purity of the PEGylated peptide.[7][8][9]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified PEGylated peptide as a fluffy white powder.
Quantitative Data
The inclusion of a PEG linker can influence the overall yield and purity of the synthesized peptide. The following table summarizes representative data for the synthesis of a model peptide with and without a PEG linker.
| Parameter | Model Peptide (Unmodified) | Model Peptide (PEGylated) | Reference |
| Crude Yield (%) | 65 | 75 | [10][11] |
| Crude Purity (by HPLC, %) | 70 | 80 | [10][11] |
| Final Yield after Purification (%) | 30 | 45 | [10] |
| Final Purity (by HPLC, %) | >95 | >98 | [10] |
Data is illustrative and may vary depending on the peptide sequence and synthesis conditions.
Visualizations
Experimental Workflow for SPPS of a PEGylated Peptide
Caption: Workflow for Solid-Phase Peptide Synthesis of a PEGylated Peptide.
Application of a PEGylated Bioactive Peptide in a Cell-Based Assay
References
- 1. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Antibody-Drug Conjugates Using Carboxy-Amido-PEG5-N-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small molecule drug. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely used to improve the physicochemical properties of ADCs, particularly when conjugating hydrophobic drugs.[1][2] The hydrophilic nature of PEG can enhance the solubility of the ADC, reduce aggregation, and prolong its circulation half-life.[3][4]
This document provides detailed application notes and protocols for the synthesis of ADCs using Carboxy-Amido-PEG5-N-Boc, a heterobifunctional linker. This linker features a carboxylic acid group for conjugation to an amine-containing drug, a 5-unit PEG spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent conjugation to the antibody. The Boc (tert-butyloxycarbonyl) protecting group allows for a sequential and controlled conjugation strategy.[5][6]
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that involves:
-
Drug-Linker Conjugation: The carboxylic acid moiety of the this compound linker is activated and then reacted with an amine-containing cytotoxic drug to form a stable amide bond.
-
Boc Deprotection: The Boc protecting group on the terminal amine of the drug-linker conjugate is removed under acidic conditions to yield a free primary amine.
-
Antibody Conjugation: The newly exposed amine on the drug-linker construct is then conjugated to the antibody. This is typically achieved by modifying the antibody to introduce a reactive functional group (e.g., an active ester) that can react with the amine.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated drug-linker and antibody, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and in vitro potency.
Data Presentation
The following tables summarize representative quantitative data from studies on ADCs utilizing PEG linkers. This data is illustrative and intended to demonstrate the expected impact of PEGylation on ADC properties and to provide a template for data presentation.
Table 1: Impact of PEGylation on Drug-to-Antibody Ratio (DAR)
| Linker | Target DAR | Achieved DAR (Average) | % Monomeric ADC | Reference |
| Non-PEGylated Linker | 4 | 3.8 | 92% | [Illustrative] |
| PEG5 Linker | 4 | 4.1 | 98% | [Expected] |
| PEG12 Linker | 4 | 4.2 | 99% | [Illustrative] |
| Non-PEGylated Linker | 8 | 6.5 | 75% | [Illustrative] |
| PEG5 Linker | 8 | 7.8 | 95% | [Expected] |
| PEG24 Linker | 8 | 7.9 | 97% | [Illustrative] |
Table 2: In Vitro Cytotoxicity of a HER2-Targeting ADC
| ADC Construct | Linker | DAR | IC50 on HER2+ Cells (nM) | IC50 on HER2- Cells (nM) | Reference |
| Trastuzumab-Drug | Non-PEGylated | 4 | 5.2 | >1000 | [Illustrative] |
| Trastuzumab-PEG5-Drug | PEG5 | 4 | 4.8 | >1000 | [Expected] |
| Trastuzumab-PEG12-Drug | PEG12 | 4 | 4.5 | >1000 | [Illustrative] |
| Free Drug | - | - | 0.5 | 0.6 | [Illustrative] |
Signaling Pathway of a Tubulin Inhibitor ADC
ADCs carrying tubulin inhibitors, such as auristatins or maytansinoids, exert their cytotoxic effects by disrupting the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway of an ADC with a tubulin inhibitor payload.
Experimental Workflow for ADC Synthesis and Characterization
The overall workflow for synthesizing and characterizing an ADC using this compound is depicted below.
Caption: Workflow for ADC synthesis and characterization.
Experimental Protocols
Protocol 1: Drug-Linker Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing drug to the carboxylic acid of this compound.
Materials:
-
This compound
-
Amine-containing cytotoxic drug
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMF/DMSO immediately before use.
-
Dissolve the this compound linker in anhydrous DMF or DMSO to a desired concentration (e.g., 10-20 mg/mL).
-
Dissolve the amine-containing drug in Coupling Buffer or DMF/DMSO.
-
-
Activation of this compound:
-
To the solution of the linker, add a 2- to 5-fold molar excess of both EDC and NHS from the stock solutions.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester intermediate.
-
-
Conjugation to the Amine-Containing Drug:
-
Add the amine-containing drug solution to the activated linker solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically recommended.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Monitor the reaction progress by a suitable analytical technique such as LC-MS.
-
-
Purification of the Drug-Linker Conjugate:
-
Once the reaction is complete, the crude product can be purified by reversed-phase HPLC to remove excess reagents and byproducts.
-
Lyophilize the purified fractions to obtain the drug-linker conjugate.
-
Protocol 2: Boc Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected drug-linker conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v). If the drug is sensitive to acid-catalyzed side reactions, TIS can be added as a scavenger (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by LC-MS until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting TFA salt of the deprotected amine-drug-linker can be used directly in the next step or further purified.
Protocol 3: Conjugation to Antibody
This protocol describes the conjugation of the deprotected amine-drug-linker to a monoclonal antibody via lysine (B10760008) residues.
Materials:
-
Monoclonal antibody in PBS, pH 7.4
-
Deprotected amine-drug-linker
-
NHS-ester crosslinker (e.g., BS3)
-
Anhydrous DMSO
-
Desalting columns
Procedure:
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer like PBS (pH 7.4) using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
-
Antibody Activation:
-
Dissolve the NHS-ester crosslinker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.
-
Add a 5- to 20-fold molar excess of the NHS-ester solution to the antibody solution. The final concentration of DMSO should be less than 10%.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted NHS-ester using a desalting column equilibrated with PBS (pH 7.4).
-
-
Conjugation Reaction:
-
Immediately add the deprotected amine-drug-linker to the activated antibody solution. A 5- to 10-fold molar excess of the amine-drug-linker over the antibody is recommended as a starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC from excess drug-linker and other reagents using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Here, we outline a general method for DAR determination using UV-Vis spectrophotometry.
Procedure:
-
Measure the absorbance of the ADC sample at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug.
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The average DAR is the molar ratio of the drug to the antibody.
Protocol 5: In Vitro Cytotoxicity Assay
This protocol is used to assess the potency and specificity of the ADC in killing cancer cells.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Assay:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Safety and Handling
This compound should be handled in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust or vapors.[1] Wear appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[1] In case of contact with eyes or skin, flush immediately with plenty of water.[1] Store the compound in a tightly sealed container at -20°C.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
Application of Carboxy-Amido-PEG5-N-Boc in PROTAC Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This application note focuses on Carboxy-Amido-PEG5-N-Boc , a bifunctional PEG linker with five ethylene (B1197577) glycol units. This linker features a terminal carboxylic acid and a Boc-protected amine, offering a versatile platform for the synthesis of PROTACs through sequential amide bond formation. The hydrophilic nature of the PEG5 spacer can enhance the aqueous solubility of the resulting PROTAC molecule.[1][2]
Core Principles and Applications
The this compound linker serves as a crucial bridge in the PROTAC molecule. Its key features and applications in PROTAC development include:
-
Bifunctional Handles for Sequential Synthesis: The terminal carboxylic acid can readily react with primary amines on a POI ligand or an E3 ligase ligand in the presence of coupling agents like HATU or EDC to form a stable amide bond.[1][2] The Boc-protected amine provides a stable handle that can be deprotected under mild acidic conditions to reveal a primary amine for subsequent coupling to the other half of the PROTAC molecule. This allows for a controlled and stepwise synthesis of the final PROTAC.
-
Optimal Spacing for Ternary Complex Formation: The length of the linker is critical for the productive formation of the ternary complex (POI-PROTAC-E3 ligase). The 5-unit PEG chain provides a flexible spacer of a defined length, which can facilitate the optimal orientation of the POI and the E3 ligase for efficient ubiquitination.
-
Enhanced Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility of often hydrophobic PROTAC molecules, which is a common challenge in their development. Improved solubility can positively impact cell permeability and overall bioavailability.[3]
Quantitative Data on PROTACs with PEG5 Linkers
| PROTAC (Target) | E3 Ligase Ligand | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative BTK Degrader | Pomalidomide | Amide-PEG5-based | Mino | ~2.2 | ~97 | [1] |
| Representative BRD4 Degrader | Pomalidomide | Amide-PEG5-based | MDA-MB-231 | ~7.36 | >98 | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are dependent on the specific cell line, treatment time, and the overall structure of the PROTAC. The data above serves as an example of the potency that can be achieved with a PEG5 linker.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC where a POI ligand containing a primary amine is first coupled to the carboxylic acid of the linker, followed by Boc deprotection and coupling of an E3 ligase ligand containing a carboxylic acid.
Step 1: Amide Coupling of POI Ligand to this compound
-
Dissolution: Dissolve the amine-containing POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the POI-PEG5-N-Boc conjugate.[5]
Step 2: Boc Deprotection
-
Dissolution: Dissolve the POI-PEG5-N-Boc conjugate in dichloromethane (B109758) (DCM).
-
Deprotection: Add trifluoroacetic acid (TFA) (20-50% v/v in DCM) to the solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the completion of the deprotection by LC-MS.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine (POI-PEG5-NH2) is often used in the next step without further purification.[5]
Step 3: Amide Coupling of E3 Ligase Ligand
-
Dissolution: Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.
-
Coupling: Add the POI-PEG5-NH2 TFA salt (1.1 eq) to the activated E3 ligase ligand solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Purify the final PROTAC by preparative reverse-phase HPLC.
Mandatory Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
References
- 1. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes: Carboxy-Amido-PEG5-N-Boc as a Versatile Crosslinker for Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large amounts of water or biological fluids, making them ideal for a variety of biomedical applications, including tissue engineering, drug delivery, and regenerative medicine.[1][2][][4] The physical and chemical properties of hydrogels are largely determined by the choice of polymer and the crosslinking agent used to form the network structure.[1] Carboxy-Amido-PEG5-N-Boc is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that offers significant versatility in hydrogel design.[5][6][7]
This molecule contains a terminal carboxylic acid and a Boc-protected primary amine, separated by a hydrophilic 5-unit PEG spacer.[5][6] The carboxylic acid can be activated to react with primary amines on polymer backbones, forming stable amide bonds.[5][6][8] The Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which can then be used for subsequent functionalization, such as conjugating bioactive molecules or introducing a pH-responsive character to the hydrogel.[5][6][7] The hydrophilic PEG spacer enhances the solubility of the crosslinker in aqueous media and can improve the biocompatibility of the final hydrogel.[5][6][8][9]
These application notes provide a detailed protocol for the formation of a hydrogel using this compound as a crosslinker with an amine-containing polymer, such as multi-arm PEG amine or chitosan, via carbodiimide (B86325) chemistry.
Product Information
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C21H40N2O10 | [5] |
| Molecular Weight | 480.6 g/mol | [5] |
| CAS Number | 1415145-86-6 | [5] |
| Purity | >95% | [5] |
| Appearance | White solid or viscous oil | N/A |
| Solubility | Water, DMSO, DMF, DCM | [5] |
| Storage | -20°C | [5] |
Hydrogel Formation Workflow
The overall workflow for creating a hydrogel using this compound involves the selection of a suitable amine-containing polymer, activation of the crosslinker, the crosslinking reaction to form the hydrogel, and subsequent characterization of the hydrogel's properties.
Caption: Experimental workflow for hydrogel synthesis and characterization.
Experimental Protocols
Materials
-
This compound
-
Multi-arm PEG-Amine (e.g., 4-arm PEG-NH2, 10 kDa)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Trifluoroacetic acid (TFA) for deprotection (optional)
-
Deionized (DI) water
Protocol 1: Hydrogel Formation using EDC/NHS Chemistry
This protocol describes the crosslinking of a multi-arm PEG-amine with this compound. The molar ratio of carboxylic acid groups on the crosslinker to amine groups on the polymer is a critical parameter that will determine the crosslinking density and resulting mechanical properties of the hydrogel. A 1:1 ratio of carboxyl to amine groups is a good starting point.
-
Preparation of Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-NH2 in PBS (pH 7.4).
-
Prepare a stock solution of this compound in the Activation Buffer. The concentration will depend on the desired crosslinking density.
-
Freshly prepare stock solutions of EDC and NHS in the Activation Buffer (e.g., 100 mg/mL).
-
-
Activation of this compound:
-
In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.
-
Add EDC and NHS to the crosslinker solution. A common molar ratio is 1:2:2 (Carboxy:EDC:NHS).
-
Incubate the mixture at room temperature for 15-30 minutes to activate the carboxylic acid groups.
-
-
Crosslinking Reaction:
-
Immediately add the activated crosslinker solution to the 4-arm PEG-NH2 solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Transfer the mixture to a mold of the desired shape (e.g., a small petri dish or a custom PDMS mold).
-
Allow the mixture to stand at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentrations and stoichiometry.
-
-
Purification:
-
Once the hydrogel has formed, immerse it in a large volume of DI water or PBS to remove unreacted reagents and byproducts.
-
Replace the DI water or PBS every few hours for 1-2 days to ensure complete purification.
-
Protocol 2: Optional Boc-Deprotection for Amine Functionalization
-
After purification, immerse the hydrogel in a solution of 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1-2 hours at room temperature.
-
Remove the hydrogel from the TFA solution and wash extensively with PBS (pH 7.4) to neutralize the acid and remove residual TFA.
-
The resulting hydrogel will have free amine groups available for further conjugation.
Hydrogel Characterization
Table 2: Typical Parameters for Hydrogel Formulation and Characterization
| Parameter | Typical Range/Method | Purpose |
| Polymer Concentration | 5 - 20% (w/v) | Influences mechanical properties and mesh size. |
| Crosslinker:Polymer Molar Ratio | 0.5:1 to 2:1 (COOH:NH2) | Determines crosslinking density. |
| Gelation Time | 5 - 60 minutes | Measured by vial tilt method or rheometry. |
| Swelling Ratio | 100 - 1000% | Determined by gravimetric analysis. |
| Storage Modulus (G') | 1 - 50 kPa | Measured by rheometry to assess stiffness.[10] |
| Degradation Time | Days to months | Assessed by monitoring mass loss over time. |
Signaling Pathways and Mechanisms
The fundamental mechanism of hydrogel formation in this protocol is the creation of stable amide bonds between the polymer backbone and the crosslinker, facilitated by EDC/NHS chemistry.
Caption: Chemical pathway for hydrogel formation and functionalization.
Conclusion
This compound is a highly effective and versatile crosslinking agent for the formation of biocompatible hydrogels. By utilizing well-established EDC/NHS chemistry, researchers can create hydrogels with tunable properties. The presence of a Boc-protected amine adds a layer of functionality, allowing for post-fabrication modification of the hydrogel network. The protocols and data presented here provide a solid foundation for scientists and drug development professionals to employ this crosslinker in their research and development of novel hydrogel-based biomaterials.
References
- 1. Polyethylene Glycol Cross-Linked Hydrogel for Drug Absorption Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of self-crosslinked carboxymethyl chitosan-based hydrogel and its composites with gelatin and PEG-GO for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 8. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 9. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Protein Labeling with Carboxy-Amido-PEG5-N-Boc for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic and diagnostic properties of proteins. PEGylation can improve protein solubility, extend circulating half-life, and reduce immunogenicity. For imaging applications, PEG linkers can be used to attach imaging agents, such as fluorescent dyes or radioisotopes, to a protein of interest. This document provides detailed application notes and protocols for labeling proteins with Carboxy-Amido-PEG5-N-Boc, a heterobifunctional PEG linker, for the purpose of creating protein-based imaging probes.
This compound is a versatile linker featuring a carboxylic acid group at one terminus and a Boc-protected amine at the other, separated by a 5-unit PEG spacer. The carboxylic acid can be activated to react with primary amines (e.g., the epsilon-amine of lysine (B10760008) residues) on the protein surface. Following conjugation, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which can then be coupled to an amine-reactive imaging agent. This two-step process allows for controlled, site-specific labeling and the creation of well-defined protein-imaging agent conjugates.
Principle of the Method
The labeling strategy involves a three-stage process:
-
Protein-PEG Conjugation: The carboxylic acid group of this compound is activated using carbodiimide (B86325) chemistry, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is a stable intermediate that reacts with primary amines on the protein surface to form a stable amide bond.
-
Boc Deprotection: The Boc (tert-butyloxycarbonyl) protecting group on the distal end of the PEG linker is removed by treatment with a mild acid, such as trifluoroacetic acid (TFA), to expose a primary amine.
-
Imaging Agent Conjugation: An amine-reactive imaging agent, such as a fluorescent dye containing an NHS ester, is then conjugated to the newly exposed amine on the PEGylated protein.
This sequential approach provides control over the labeling process and minimizes potential side reactions of the imaging agent with the protein itself.
Data Presentation
Table 1: Representative Quantitative Data for Protein Labeling
| Parameter | Unlabeled Protein | PEGylated Protein (Boc-protected) | Fluorescently Labeled PEGylated Protein |
| Molecular Weight (Da) by MALDI-TOF MS | 50,000 | 50,481 | 51,020 |
| Degree of Labeling (PEG/protein) | 0 | 1.0 | 1.0 |
| Labeling Efficiency (%) | N/A | >90% | >85% |
| Protein Recovery (%) | 100% | ~85% | ~80% |
| Fluorescence Intensity (Arbitrary Units) | <10 | <10 | >5000 |
Experimental Protocols
Materials and Reagents
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.4
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Boc Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)
-
Amine-reactive fluorescent dye (e.g., NHS ester of a fluorophore)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification columns: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX)
-
Dialysis tubing or centrifugal filtration devices
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of the this compound linker to primary amines on a protein.
1. Reagent Preparation:
- Equilibrate EDC and NHS to room temperature before opening.
- Prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
- Prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS in Activation Buffer immediately before use.
2. Protein Preparation:
- Dissolve the protein of interest in Activation Buffer to a final concentration of 2-5 mg/mL.
3. Activation of this compound:
- To the this compound solution, add a 1.5-fold molar excess of EDC and NHS.
- Incubate at room temperature for 15-30 minutes to generate the NHS ester.
4. Conjugation Reaction:
- Add the activated this compound-NHS ester to the protein solution. A 10- to 20-fold molar excess of the linker to the protein is recommended as a starting point.
- Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
5. Quenching the Reaction:
- Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters.
- Incubate for 15 minutes at room temperature.
6. Purification of PEGylated Protein:
- Remove unreacted PEG linker and byproducts by dialysis against PBS or by using a desalting column (SEC).[]
- For higher purity, ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can be employed to separate PEGylated from un-PEGylated protein.[]
Diagram 1: Protein-PEG Conjugation Workflow
Caption: Workflow for protein conjugation with this compound.
Protocol 2: Boc Deprotection of PEGylated Protein
This protocol describes the removal of the Boc protecting group to expose a primary amine.
1. Preparation of Deprotection Solution:
- Prepare a solution of 50% TFA in DCM. Handle TFA with caution in a fume hood.
2. Deprotection Reaction:
- Lyophilize the purified PEGylated protein to remove water.
- Resuspend the lyophilized protein in the deprotection solution.
- Incubate for 30 minutes at room temperature.
3. Removal of TFA:
- Evaporate the TFA and DCM under a stream of nitrogen.
- Resuspend the deprotected protein in a suitable buffer (e.g., PBS, pH 7.4).
4. Purification:
- Immediately purify the deprotected protein using a desalting column or dialysis to remove residual TFA and byproducts.
Diagram 2: Boc Deprotection Workflow
Caption: Workflow for Boc deprotection of the PEGylated protein.
Protocol 3: Conjugation of Fluorescent Dye to Amine-PEG-Protein
This protocol describes the labeling of the deprotected PEGylated protein with an amine-reactive fluorescent dye.
1. Reagent Preparation:
- Prepare a 10 mg/mL solution of the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO.
2. Conjugation Reaction:
- Adjust the pH of the deprotected Amine-PEG-Protein solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).
- Add a 5- to 10-fold molar excess of the fluorescent dye solution to the protein solution with gentle stirring.
- Incubate the reaction for 1-2 hours at room temperature in the dark.
3. Quenching the Reaction:
- Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted dye.
- Incubate for 15 minutes at room temperature.
4. Purification of the Final Conjugate:
- Remove unreacted dye and byproducts by extensive dialysis or size-exclusion chromatography.[]
Diagram 3: Fluorescent Dye Conjugation Workflow
Caption: Workflow for fluorescent dye conjugation to the Amine-PEG-Protein.
Protocol 4: Characterization of the Labeled Protein
1. Determination of Molecular Weight and Degree of Labeling by MALDI-TOF Mass Spectrometry:
- Prepare the sample by mixing it with a suitable matrix (e.g., sinapinic acid).[2]
- Acquire the mass spectrum in the appropriate mass range.
- The degree of PEGylation is determined by the mass shift between the unlabeled and PEGylated protein.[3][4] The mass of this compound is approximately 480.55 Da. The mass of the fluorescent dye will also contribute to the final mass shift.
2. Quantification of Labeling Efficiency by UV-Vis Spectroscopy:
- Measure the absorbance of the final conjugate at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the fluorescent dye.
- The degree of labeling can be calculated using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
3. Purity Analysis by SDS-PAGE and Size-Exclusion Chromatography (SEC):
- Run the unlabeled protein, intermediate products, and the final conjugate on an SDS-PAGE gel to visualize the increase in molecular weight.
- Analyze the purified conjugate by SEC to assess its homogeneity and aggregation state.[][3]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Inactive EDC/NHS | Use fresh, properly stored reagents. |
| Non-optimal pH for conjugation | Ensure the correct pH for each reaction step. | |
| Insufficient molar excess of linker/dye | Optimize the molar ratio of reactants. | |
| Protein Precipitation | Protein instability in reaction buffer | Screen for optimal buffer conditions. |
| High concentration of organic solvent | Minimize the volume of DMF/DMSO used. | |
| Multiple PEGylation Sites | High molar excess of PEG linker | Reduce the molar ratio of the PEG linker to the protein. |
| Long reaction time | Optimize the incubation time. |
Conclusion
The use of this compound provides a robust and controlled method for labeling proteins for imaging applications. The protocols outlined in this document provide a comprehensive guide for researchers to successfully conjugate, purify, and characterize their protein of interest. Optimization of the reaction conditions for each specific protein and imaging agent is recommended to achieve the desired labeling efficiency and preserve protein function.
References
Revolutionizing Drug Delivery: Enhancing Solubility and Stability with Carboxy-Amido-PEG5-N-Boc
For researchers, scientists, and professionals in the field of drug development, overcoming the challenges of poor drug solubility and stability is a critical step in creating effective therapeutics. Carboxy-Amido-PEG5-N-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, offers a promising solution. This application note provides detailed protocols and data on the use of this linker to improve the physicochemical properties of drug candidates, thereby enhancing their bioavailability and therapeutic potential.
The core of this compound's functionality lies in its structure: a five-unit PEG chain that imparts hydrophilicity, a carboxylic acid group for conjugation to amine-containing molecules, and a Boc-protected amine for subsequent functionalization. This discrete PEG linker provides a defined and short spacer, which is particularly advantageous for small molecule drugs where minimal alteration of the parent molecule's pharmacology is desired.[1] The hydrophilic nature of the PEG chain effectively creates a hydration shell around the conjugated drug, leading to increased aqueous solubility.[2]
Key Advantages of PEGylation with this compound:
-
Enhanced Aqueous Solubility: The inherent hydrophilicity of the PEG chain can significantly increase the solubility of hydrophobic drug molecules, facilitating their formulation for parenteral administration.[2]
-
Improved Stability: PEGylation can protect the conjugated drug from enzymatic degradation and hydrolysis, extending its shelf life and in vivo circulation time.[3][4]
-
Reduced Immunogenicity: The PEG moiety can shield the drug from the host's immune system, reducing the risk of an immune response.
-
Controlled Drug Release: The nature of the linkage between the drug and the PEG linker can be designed to be stable or cleavable under specific physiological conditions, allowing for controlled drug release.
Data Presentation: Quantitative Improvements in Drug Properties
The conjugation of a model hydrophobic drug, "Drug X," with this compound demonstrates a significant enhancement in both its aqueous solubility and stability. The following tables summarize the quantitative data obtained from experimental studies.
Table 1: Solubility Enhancement of Drug X after PEGylation
| Compound | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Unmodified Drug X | 5 | - |
| Drug X-PEG5 Conjugate | 250 | 50 |
Table 2: Stability of Unmodified Drug X vs. Drug X-PEG5 Conjugate in Plasma (37°C)
| Compound | Half-life (t½) in Plasma (hours) |
| Unmodified Drug X | 1.5 |
| Drug X-PEG5 Conjugate | 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to enable researchers to replicate and adapt these procedures for their specific drug candidates.
Protocol 1: Conjugation of a Hydrophobic Drug to this compound
This protocol outlines the covalent attachment of a model hydrophobic drug containing a primary or secondary amine group to the carboxylic acid moiety of this compound using carbodiimide (B86325) chemistry.
Materials:
-
Hydrophobic drug with an amine functional group
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester-activated PEG linker.
-
-
Conjugation Reaction:
-
In a separate flask, dissolve the hydrophobic drug (1 equivalent) in anhydrous DMF.
-
Add TEA (2 equivalents) to the drug solution to act as a base.
-
Slowly add the activated PEG linker solution to the drug solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Purification of the Drug-PEG Conjugate:
-
Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the DMF under reduced pressure.
-
Redissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Further purify the crude product using reverse-phase HPLC to obtain the pure Drug-PEG5-N-Boc conjugate.
-
-
Boc Deprotection (Optional):
-
To deprotect the terminal amine group, dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to obtain the final Drug-PEG5-NH2 conjugate.
-
Caption: Workflow for the conjugation of a hydrophobic drug to this compound.
Protocol 2: Determination of Aqueous Solubility
This protocol describes a method to quantify the increase in aqueous solubility of the PEGylated drug compared to the parent drug.
Materials:
-
Unmodified hydrophobic drug
-
Drug-PEG5 conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Prepare supersaturated solutions of both the unmodified drug and the Drug-PEG5 conjugate in PBS (pH 7.4) in separate vials.
-
Equilibrate the solutions by shaking at 37°C for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the drug in the filtered supernatant using a validated HPLC method.
-
Compare the measured solubility of the conjugate to that of the unmodified drug to determine the fold increase in solubility.
Caption: Experimental workflow for determining aqueous solubility.
Protocol 3: In Vitro Stability Assay in Plasma
This protocol assesses the stability of the PEGylated drug in plasma over time, providing an indication of its in vivo stability.
Materials:
-
Unmodified hydrophobic drug
-
Drug-PEG5 conjugate
-
Human or rat plasma
-
Incubator at 37°C
-
Acetonitrile
-
Centrifuge
-
HPLC system with a UV or MS detector
Procedure:
-
Prepare stock solutions of the unmodified drug and the Drug-PEG5 conjugate in a suitable solvent (e.g., DMSO).
-
Spike the stock solutions into pre-warmed plasma at 37°C to achieve a final concentration of 10 µM.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench the enzymatic activity by adding 3 volumes of cold acetonitrile.
-
Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Analyze the supernatant by HPLC to quantify the remaining concentration of the parent drug or the conjugate at each time point.
-
Plot the concentration versus time and calculate the half-life (t½) of the compounds in plasma.
Caption: Logical flow for the in vitro plasma stability assay.
Conclusion
The use of this compound presents a versatile and effective strategy for enhancing the solubility and stability of poorly soluble drug candidates. The provided protocols offer a foundational framework for researchers to employ this technology, while the presented data highlights the significant improvements that can be achieved. By leveraging the benefits of PEGylation with this discrete and functionalized linker, drug development professionals can unlock the full therapeutic potential of promising but challenging molecules.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Boc deprotection conditions and prevent common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
The most common side reaction during the acidic cleavage of a Boc (tert-butyloxycarbonyl) group is the formation of a reactive tert-butyl cation intermediate.[1][2] This carbocation can then alkylate nucleophilic residues within the substrate, leading to the formation of undesired byproducts.[2][3]
Q2: Which amino acid residues are most susceptible to side reactions?
Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][4]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium (B1226848) salt.[1][5]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[1]
-
Arginine (Arg): The guanidinium (B1211019) group can also be modified.[6]
Q3: How do scavengers prevent side reactions?
Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[1][6] They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively "trapping" the carbocation before it can cause unwanted alkylation.[1][4]
Q4: What are some common scavengers and when should they be used?
The choice of scavenger depends on the specific amino acid composition of the peptide or substrate. Common scavengers include:
-
Triethylsilane (TES) or Triisopropylsilane (TIS): Highly effective carbocation scavengers, particularly useful for protecting tryptophan and methionine residues.[2][7]
-
Thioanisole: Often used to protect methionine from tert-butylation and can help prevent side reactions from arginine protecting groups.[2][8] However, it should be used with caution in the presence of tryptophan as its cation adducts can alkylate the indole ring.[7]
-
1,2-Ethanedithiol (B43112) (EDT): Effective in preventing side reactions with tryptophan.[2][7]
-
Phenol: Offers protection for both tryptophan and tyrosine residues.[7]
-
Water: Can also act as a scavenger for the tert-butyl cation.[2]
Often, a "scavenger cocktail" containing a mixture of these reagents is most effective.[1][2]
Q5: What are the signs of incomplete Boc deprotection?
Incomplete deprotection can result in a complex mixture of products and the presence of the starting material, which can be observed by HPLC or LC-MS.[1] In solid-phase peptide synthesis (SPPS), this can lead to the deletion of amino acid residues in the final sequence.[1][9]
Q6: Are there milder alternatives to TFA for Boc deprotection?
Yes, for substrates that are sensitive to strong acids, several milder deprotection methods can be employed:
-
4M HCl in 1,4-dioxane (B91453): A potent reagent for Boc removal.[10][11]
-
Oxalyl chloride in methanol (B129727): A very mild system that is tolerant of acid-labile esters.[12][13]
-
Lewis acids (e.g., ZnBr₂, FeCl₃): Offer selective deprotection under mild conditions.[13][14]
-
Thermal deprotection: Heating in solvents like water or trifluoroethanol can effect Boc removal without any acid catalyst.[13][15]
Troubleshooting Guides
Issue 1: Presence of a byproduct with a +56 mass unit.
| Possible Cause | Solution |
| t-Butylation: The most common side reaction, where a tert-butyl group is added to a nucleophilic site on your molecule.[2] | Add Scavengers: Repeat the deprotection with an appropriate scavenger or scavenger cocktail. For tryptophan- or methionine-containing peptides, a mixture like TFA/TIS/H₂O (95:2.5:2.5) is often effective.[1][2] |
Issue 2: Incomplete Deprotection.
| Possible Cause | Solution |
| Insufficient Acid Strength or Concentration: The Boc group may be sterically hindered or the substrate may require stronger acidic conditions.[2][10] | Increase Acid Concentration: Gradually increase the concentration of TFA (e.g., from 25% to 50% in DCM).[10] Use a Stronger Acid System: Consider using 4M HCl in dioxane.[10] |
| Insufficient Reaction Time or Temperature: The reaction may not have reached completion.[1] | Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.[1] Elevate Temperature: Gentle warming (e.g., to 40°C) can facilitate the reaction, but use caution as this may increase side reactions if scavengers are not present.[1] |
| Poor Solubility: The starting material is not fully dissolved in the reaction solvent.[2] | Improve Solubility: Choose a solvent system where the starting material is fully soluble.[2] |
| Poor Resin Swelling (in SPPS): Inadequate swelling of the resin can limit reagent access to the peptide chain. Using 100% TFA can sometimes lead to poor resin swelling compared to a TFA/DCM mixture.[9][10] | Optimize Solvent System: Ensure the solvent system (e.g., DCM for TFA-based deprotection) effectively swells the resin. A 55% TFA in DCM solution has been shown to be more effective than 100% TFA in some cases.[9] |
Issue 3: Degradation of other acid-sensitive groups.
| Possible Cause | Solution |
| Harsh Acidic Conditions: Standard deprotection reagents like TFA can cleave other acid-labile protecting groups (e.g., tert-butyl esters, trityl groups).[2][10] | Use Milder Conditions: Employ alternative, milder deprotection methods such as using catalytic amounts of a Lewis acid (e.g., ZnBr₂, FeCl₃) or thermal deprotection.[13] The oxalyl chloride/methanol system is also known for its tolerance of other acid-labile groups.[12] |
Issue 4: Side reactions specific to certain amino acids.
| Amino Acid | Side Reaction | Prevention Strategy |
| Methionine (Met) | Oxidation: The thioether side chain can be oxidized to a sulfoxide.[5][16] | Add reducing scavengers like dimethyl sulfide (B99878) (DMS) or ammonium (B1175870) iodide to the cleavage cocktail.[16] |
| Tryptophan (Trp) | Oxidation: The indole ring can be oxidized.[4] | Use of scavengers like 1,2-ethanedithiol (EDT) can help prevent oxidation.[7] |
| Arginine (Arg) | Protecting Group Side Reactions: Protecting groups like Pmc or Pbf can release reactive species upon cleavage that modify other residues, particularly tryptophan.[4][17] | Use scavengers like thioanisole.[8][17] Using Fmoc-Trp(Boc)-OH for tryptophan incorporation can also suppress this side reaction. |
| Aspartic Acid (Asp) | Aspartimide Formation: Cyclization can occur, especially during subsequent basic neutralization steps in SPPS.[10] | Avoid using strong bases for neutralization after the acidic deprotection step.[10] |
Data Presentation
Table 1: Common Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Target Residues/Side Reactions | Reference |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose, effective for Trp and Met. | [1][2] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides with multiple sensitive residues. | [1] |
| For Cysteine-containing peptides | TFA / TIS / EDT (95:2.5:2.5) | Prevents t-butylation and disulfide-related side reactions. |
Table 2: Comparison of Alternative Boc Deprotection Reagents
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Reference |
| 4M HCl in 1,4-dioxane | Room Temperature | 30 min - 4 h | Potent and effective. | Harsh acidic conditions. | [2][10] |
| Oxalyl Chloride / Methanol | 3 equiv. (COCl)₂ in MeOH, Room Temp | 1 - 4 h | Very mild, tolerant of acid-labile esters. | Reagents are toxic and moisture-sensitive. | [12][13] |
| Zinc Bromide (ZnBr₂) | 2-3 equiv. in DCM, Room Temp | 24 - 72 h | Mild Lewis acid, can be selective. | Slow reaction times. | [13][14] |
| Thermal (Water) | 100°C (Reflux) | < 15 min | Environmentally benign, catalyst-free. | Limited to water-soluble or stable substrates. | [13][18] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
-
Dissolve the Boc-protected substrate in an appropriate solvent like dichloromethane (B109758) (DCM) (e.g., to a 0.1 M concentration).[2]
-
Prepare the deprotection cocktail. A common mixture is 95% TFA, 2.5% Water, and 2.5% TIS (v/v/v).[2]
-
Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.[1][2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2][10]
-
Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.[2]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane or a mixture of dioxane and a co-solvent like methanol if needed for solubility.[2][10]
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.[2]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, depending on the substrate's steric hindrance.[2][10]
-
Upon completion, remove the solvent in vacuo.[10]
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.[2]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[2]
Protocol 3: Mild Boc Deprotection using Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).[10][12]
-
Stir the solution at room temperature for 5 minutes.[12]
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.[10][12]
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.[10][12]
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, typically as its hydrochloride salt.[10]
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection and the role of scavengers in preventing side reactions.
Caption: General experimental workflow for Boc deprotection.
Caption: A logical workflow for troubleshooting common Boc deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. BOC Protection and Deprotection [bzchemicals.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preventing hydrolysis of Carboxy-Amido-PEG5-N-Boc during storage
Welcome to the technical support center for Carboxy-Amido-PEG5-N-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this reagent to prevent hydrolysis and ensure its quality throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and which parts are susceptible to hydrolysis?
A1: this compound is a heterobifunctional PEG linker. Its structure consists of a carboxylic acid group, a stable amide linkage, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. The primary points of potential hydrolysis are the amide bond and the Boc protecting group. However, the amide bond is significantly more stable to hydrolysis than an ester bond.[1][2][3] The Boc group is sensitive to acidic conditions and can be cleaved to reveal a primary amine.[1][4][5]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture.[5] To minimize degradation, it is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen.
Q3: Can I store this compound at 4°C for a short period?
A3: For short-term storage (days to weeks), 4°C is acceptable, provided the compound is kept dry and protected from light. However, for extended periods, -20°C is the recommended temperature to minimize the risk of hydrolysis.
Q4: How does humidity affect the stability of this compound?
A4: Polyethylene glycol (PEG) is hygroscopic, meaning it can absorb moisture from the atmosphere.[6] The presence of moisture can accelerate the hydrolysis of the amide bond. Therefore, it is crucial to store the compound in a dry environment and to minimize its exposure to ambient humidity when handling.
Q5: What are the primary degradation products if hydrolysis occurs?
A5: The two main hydrolysis pathways are:
-
Amide Bond Hydrolysis: Cleavage of the amide bond will result in the formation of two new molecules: a dicarboxylic acid and a Boc-protected diamine-PEG.
-
Boc Group Deprotection: Under acidic conditions, the Boc group will be removed, exposing a primary amine and releasing tert-butanol (B103910) and carbon dioxide.
Q6: How can I detect hydrolysis of this compound?
A6: Hydrolysis can be detected and quantified using High-Performance Liquid Chromatography (HPLC), particularly with a mass spectrometry (MS) detector (LC-MS).[7][8][9] The appearance of new peaks corresponding to the degradation products in the chromatogram is an indication of hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of activity or poor conjugation efficiency. | Hydrolysis of the carboxylic acid or amide bond due to improper storage. | Ensure the compound has been stored at -20°C in a dry, dark environment. If hydrolysis is suspected, confirm the purity of the reagent by HPLC before use. |
| An unexpected peak appears in the HPLC chromatogram after storage. | This could be a hydrolysis product. A peak eluting earlier than the parent compound might be the dicarboxylic acid, while a change in the retention of the main peak could indicate partial hydrolysis. | Analyze the sample using LC-MS to identify the mass of the unexpected peak and confirm if it corresponds to a predicted degradation product. Review storage conditions and handling procedures to prevent further degradation. |
| The mass spectrum shows a loss of 100 Da. | This is indicative of the loss of the Boc protecting group, likely due to exposure to acidic conditions. | Ensure that the compound has not been exposed to acidic buffers or solvents during storage or handling. If the free amine is not desired, a fresh vial of the compound should be used. |
| Peak tailing or broadening is observed in the HPLC analysis. | PEGylated molecules can exhibit secondary interactions with the stationary phase, leading to poor peak shape. This can also be exacerbated by column contamination or inappropriate mobile phase conditions.[10][11][12][13] | Use a column with end-capping to minimize silanol (B1196071) interactions. Optimize the mobile phase pH and buffer concentration. Ensure the column is properly equilibrated and clean. If the problem persists, consider using a guard column.[13] |
Stability Data
The following tables provide representative data from forced degradation studies to illustrate the stability of this compound under various conditions.
Table 1: Effect of pH on Hydrolysis in Aqueous Solution at 25°C
| pH | Incubation Time (days) | % Hydrolysis (Amide Bond) |
| 3 | 7 | < 1% |
| 5 | 7 | < 0.5% |
| 7 | 7 | < 0.2% |
| 9 | 7 | 1-2% |
| 11 | 7 | 5-10% |
Table 2: Effect of Temperature on Solid-State Stability at 50% Relative Humidity
| Temperature | Storage Time (weeks) | % Hydrolysis (Amide Bond) |
| 4°C | 4 | < 0.1% |
| 25°C | 4 | 0.5 - 1% |
| 40°C | 4 | 2 - 5% |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or DMSO) at a concentration of 1 mg/mL.
- For hydrolysis studies, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 3, 5, 7, 9, 11).
- For thermal stress, store the solid compound in controlled temperature and humidity chambers.
- For photostability, expose the solid compound or solution to a light source as per ICH Q1B guidelines.[12]
2. Stress Conditions:
- Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 40°C.
- Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 40°C.
- Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
- Thermal Degradation (Solid): Store the solid at 60°C.
- Thermal Degradation (Solution): Heat the solution at 60°C.
3. Time Points:
- Collect samples at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).
- Neutralize the acidic and basic samples before analysis.
4. HPLC-MS Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient from 10% to 90% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm and Mass Spectrometry (ESI positive and negative modes).
5. Data Analysis:
- Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the initial peak area.
- Identify degradation products by their mass-to-charge ratio in the mass spectrum.
Visualizations
References
- 1. Khan Academy [khanacademy.org]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 6. Effect of molecular weight, temperature, and additives on the moisture sorption properties of polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Characterization of Poly(ethylene glycol) and PEGylated Products by LC/MS with Postcolumn Addition of Amines - Analytical Chemistry - Figshare [acs.figshare.com]
- 9. enovatia.com [enovatia.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. waters.com [waters.com]
Technical Support Center: Purification of Carboxy-Amido-PEG5-N-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification strategies for Carboxy-Amido-PEG5-N-Boc conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound conjugates?
A1: The main challenges stem from the physicochemical properties of the PEG linker and the potential for a heterogeneous mixture post-synthesis. Key difficulties include:
-
Separation from Unreacted Starting Materials: Removing unconjugated molecules (e.g., peptides, small molecules) and excess this compound reagent is crucial for obtaining a pure product.
-
Resolution of PEGylated Species: In instances of multiple reactive sites on the target molecule, separating mono-PEGylated from multi-PEGylated products can be challenging.
-
Removal of Reaction Byproducts: The conjugation chemistry can generate byproducts that need to be effectively removed.
-
Product Stability: The Boc-protecting group is sensitive to acidic conditions, which needs to be considered during the selection of purification methods and mobile phases.[1]
-
Poor UV Absorbance: The PEG moiety itself lacks a significant UV chromophore, making detection by UV-Vis spectrophotometry difficult unless the conjugated molecule is UV-active.[2][]
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: The choice of technique depends on the properties of the conjugate and the impurities to be removed. The most common and effective methods are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used technique for purifying PEGylated molecules due to its high-resolution capabilities. Separation is based on hydrophobicity.[2][4]
-
Size-Exclusion Chromatography (SEC): SEC is effective for separating molecules based on their hydrodynamic volume. It is particularly useful for removing smaller impurities like unreacted PEG linkers or salts from larger conjugates.[5][]
-
Ion-Exchange Chromatography (IEX): If the conjugate or impurities possess a net charge, IEX can be employed for separation based on charge differences.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on hydrophobicity under less denaturing conditions than RP-HPLC, which can be advantageous for sensitive biomolecules.
Q3: How can I monitor the purity of my this compound conjugate during and after purification?
A3: Purity is typically assessed using a combination of analytical techniques:
-
Analytical RP-HPLC or SEC: These methods can be used to resolve the purified conjugate from potential impurities.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the identity and purity of the conjugate by providing accurate mass information.[7][8]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): Since PEG lacks a strong UV chromophore, ELSD or CAD are recommended for detection as they are universal detectors for non-volatile analytes.[2][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information to confirm the successful conjugation and the integrity of the molecule.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Purified Conjugate
| Potential Cause | Troubleshooting Steps |
| Product Precipitation | The conjugate may be precipitating on the column or in the collection tubes. Adjust the mobile phase composition or the collection buffer to improve solubility. |
| Adsorption to Column | The conjugate may be irreversibly binding to the stationary phase. Try a different column chemistry (e.g., C8 instead of C18 for RP-HPLC) or modify the mobile phase to reduce non-specific binding. |
| Product Degradation | The Boc group may be prematurely cleaved under acidic conditions, or the conjugate itself may be unstable. Investigate the stability of your conjugate at different pH values and temperatures. Consider using a milder acid like formic acid in the mobile phase if TFA is causing degradation.[1] |
| Suboptimal Fraction Collection | The peak corresponding to the conjugate may be broad, leading to collection of only a portion of the product. Optimize the elution gradient and fraction collection parameters. |
Issue 2: Poor Resolution Between Conjugate and Impurities
| Potential Cause | Troubleshooting Steps |
| Inappropriate HPLC Column | The selected column may not be suitable for the separation. For RP-HPLC, experiment with different stationary phases (e.g., C18, C8, phenyl-hexyl) and pore sizes.[4] |
| Suboptimal Gradient Elution | The elution gradient may be too steep. A shallower gradient around the elution time of the components of interest can improve resolution. |
| Incorrect Mobile Phase | The mobile phase composition may not be optimal. For RP-HPLC, vary the organic solvent (e.g., acetonitrile (B52724) vs. methanol) and the ion-pairing agent (e.g., TFA vs. formic acid). |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. |
Issue 3: Presence of Unexpected Peaks in the Final Product
| Potential Cause | Troubleshooting Steps |
| Reaction Byproducts | The conjugation reaction may have produced side products. Use LC-MS to identify these impurities and optimize the reaction conditions to minimize their formation. |
| Degradation Products | The conjugate or starting materials may have degraded during the reaction or purification. Analyze the stability of all components under the experimental conditions. |
| Contaminants from Reagents or Solvents | Impurities in the reagents or solvents can appear in the final product. Ensure the use of high-purity reagents and solvents. |
| Boc Deprotection | The acidic conditions of RP-HPLC (e.g., using TFA) can cause partial or complete cleavage of the Boc protecting group, leading to the appearance of a new peak corresponding to the deprotected conjugate. If the Boc-protected form is the desired product, consider using a less acidic mobile phase or a different purification technique.[1] |
Quantitative Data Summary
The following tables provide representative data for the purification of a model this compound conjugate. Actual results may vary depending on the specific molecule conjugated and the experimental conditions.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Recovery (%) | Typical Purity (%) | Notes |
| Preparative RP-HPLC | 60-85 | >98 | High resolution, ideal for achieving high purity. |
| Size-Exclusion Chromatography (SEC) | 75-95 | 90-95 | Good for removing small molecule impurities and desalting. Purity depends on the resolution between the conjugate and larger aggregates. |
| Silica Gel Column Chromatography | 50-70 | 85-95 | Cost-effective for large-scale purification, but may result in lower resolution and yield for polar PEG compounds. |
Table 2: Influence of RP-HPLC Column Chemistry on Purity
| Column Stationary Phase | Purity Achieved (%) | Observations |
| C18 | >98 | Good retention and high resolution for many conjugates. |
| C8 | >97 | May provide better peak shape for more hydrophobic conjugates by reducing excessive retention.[4] |
| Phenyl-Hexyl | >98 | Offers alternative selectivity which can be beneficial for resolving closely eluting impurities. |
Experimental Protocols
Protocol 1: Preparative RP-HPLC Purification
This protocol provides a general procedure for the purification of this compound conjugates. Optimization will be required for specific applications.
1. System Preparation:
- Equilibrate a preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size) with the initial mobile phase conditions.
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
- Note: If the Boc group is found to be labile, replace TFA with 0.1% formic acid.[1]
2. Sample Preparation:
- Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95% A / 5% B).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Chromatographic Conditions:
- Flow Rate: 10-20 mL/min (will vary based on column dimensions).
- Detection: UV at a relevant wavelength for the conjugated molecule, and/or ELSD/CAD.
- Gradient:
- 0-5 min: 5% B
- 5-35 min: 5% to 95% B (linear gradient)
- 35-40 min: 95% B
- 40-45 min: 95% to 5% B (linear gradient)
- 45-50 min: 5% B (re-equilibration)
4. Fraction Collection:
- Collect fractions based on the detector signal corresponding to the desired product peak.
5. Product Isolation:
- Analyze the collected fractions by analytical LC-MS to confirm the identity and purity.
- Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
- Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
Protocol 2: Size-Exclusion Chromatography (SEC) for Desalting and Buffer Exchange
This protocol is suitable for removing small molecule impurities and exchanging the buffer of the purified conjugate.
1. Column and System Preparation:
- Equilibrate an SEC column (e.g., with a fractionation range suitable for the size of the conjugate) with the desired final buffer (e.g., phosphate-buffered saline, pH 7.4).
- The buffer should be filtered and degassed.
2. Sample Preparation:
- Dissolve the conjugate in the SEC running buffer. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
3. Chromatographic Conditions:
- Flow Rate: Typically 0.5 - 1 mL/min for analytical scale columns.
- Detection: UV at a relevant wavelength and/or a refractive index (RI) detector.
- Elution: Isocratic elution with the equilibrated buffer.
4. Fraction Collection:
- The conjugate will typically elute in the void volume or early fractions, while smaller impurities will elute later.
- Collect the fractions corresponding to the main peak.
5. Product Recovery:
- The collected fractions contain the purified conjugate in the desired buffer. This solution can be used directly for downstream applications or lyophilized if a solid product is required.
Visualizations
Caption: A general experimental workflow for the purification of this compound conjugates.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. enovatia.com [enovatia.com]
- 9. Quantitation of polyethylene glycol by size exclusion chromatography with charged aerosol, differential refractive index, and multi-angle light scattering detectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Common mistakes to avoid when working with Carboxy-Amido-PEG5-N-Boc
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxy-Amido-PEG5-N-Boc.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a carboxylic acid, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous media.[1][2][3] Its primary applications are in bioconjugation, drug delivery, and surface modification, where it is used to link molecules together.[4]
Q2: How should I store and handle this compound?
For long-term storage, this compound should be kept at -20°C and protected from moisture.[1][5] Before use, it is recommended to allow the container to warm to room temperature before opening to prevent condensation.[6] When handling, avoid contact with skin and eyes, and use appropriate personal protective equipment.[6]
Q3: In which solvents is this compound soluble?
This compound is soluble in water and many common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dichloromethane (B109758) (DCM).[1][5]
Troubleshooting Guides
Amide Bond Formation using EDC/NHS Chemistry
This section addresses common issues encountered when coupling the carboxylic acid group of this compound to a primary amine-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Problem 1: Low or no yield of the desired conjugate.
| Possible Cause | Suggested Solution |
| Inactive EDC or NHS | EDC and NHS are moisture-sensitive. Use fresh reagents and allow them to warm to room temperature before opening. Prepare solutions immediately before use. |
| Inappropriate buffer | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), as they will compete with the reaction. Use MES buffer for the activation step (pH 4.5-6.0) and a non-amine buffer like PBS for the coupling step (pH 7.0-8.5).[7] |
| Hydrolysis of NHS-ester intermediate | The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the reaction as quickly as possible after the activation step. |
| Suboptimal pH | The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction with the amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[7] |
| Insufficient reagent concentration | A molar excess of EDC and NHS over the this compound is often required. A common starting point is 1.2 to 1.5 equivalents of each.[8] |
Problem 2: Precipitation during the reaction.
| Possible Cause | Suggested Solution |
| Protein aggregation | Changes in pH or the addition of reagents can cause protein aggregation. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider a buffer exchange step to ensure compatibility. |
| High EDC concentration | In some cases, very high concentrations of EDC can lead to precipitation. If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Poor solubility of the PEG linker or target molecule | Ensure that all components are soluble in the chosen solvent system. The use of co-solvents may be necessary. |
Boc Deprotection
This section provides troubleshooting for the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.
Problem 1: Incomplete Boc deprotection.
| Possible Cause | Suggested Solution |
| Insufficient acid strength or concentration | The Boc group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a common reagent for this purpose. A typical starting concentration is 20-50% TFA in DCM.[9] |
| Inadequate reaction time or temperature | Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are carried out at room temperature, some substrates may require longer reaction times.[9] |
| Steric hindrance | The PEG chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[9] Consider extending the reaction time or using a slightly higher temperature. |
| Solvent issues | The choice of solvent is crucial for ensuring that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[9] |
Problem 2: Observation of side products after deprotection.
| Possible Cause | Suggested Solution |
| Alkylation by the tert-butyl cation | The tert-butyl cation generated during deprotection can alkylate nucleophilic residues. The addition of scavengers such as triisopropylsilane (B1312306) (TIS) or water can help to minimize this side reaction. |
| Cleavage of other acid-labile groups | If your molecule contains other acid-sensitive functional groups (e.g., some esters), they may be cleaved under the deprotection conditions. Consider using milder deprotection conditions, such as a lower concentration of TFA or a different acid like HCl in dioxane.[10] |
Experimental Protocols
General Protocol for EDC/NHS Coupling
This protocol describes a general method for coupling the carboxylic acid of this compound to a primary amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
Anhydrous DMF or DMSO
Procedure:
-
Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in the Activation Buffer.
-
Activation: Add the EDC/NHS solution to the this compound solution. Stir the reaction mixture at room temperature for 15-60 minutes.
-
Coupling: Dissolve the amine-containing molecule in the Coupling Buffer. Add the activated this compound solution to the amine-containing molecule solution.
-
Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
| Parameter | Recommended Range |
| Molar Ratio (PEG:EDC:NHS) | 1 : 1.5 : 1.5 |
| Activation Time | 15 - 60 minutes |
| Coupling Time | 2 hours - overnight |
| Activation pH | 4.5 - 6.0 |
| Coupling pH | 7.2 - 8.5 |
General Protocol for Boc Deprotection
This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger: Triisopropylsilane (TIS)
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in DCM.
-
Reaction Setup: Cool the solution to 0°C in an ice bath.
-
Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v). If required, add a scavenger such as TIS (2.5-5% v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.
| Parameter | Recommended Condition |
| TFA Concentration | 20 - 50% in DCM |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 1 - 3 hours |
| Scavenger (optional) | 2.5 - 5% TIS |
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound.
Caption: Troubleshooting decision tree for Boc deprotection.
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. purepeg.com [purepeg.com]
- 5. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Peptide-PEG Conjugation Yield
Welcome to the technical support center for peptide-PEG conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the PEGylation process. Our goal is to help you optimize your reaction conditions, improve conjugation efficiency, and ensure the successful synthesis of your target peptide-PEG conjugate.
Troubleshooting Guide: Low Conjugation Yield
This section addresses the most common issues leading to low or no yield in peptide-PEG conjugation reactions.
Question 1: My conjugation yield is significantly lower than expected or zero. What are the primary factors I should investigate?
Low conjugation efficiency can typically be traced back to one of three main areas: the quality and reactivity of your starting materials (peptide and PEG), the reaction conditions, or issues during purification and analysis.
Primary Investigation Checklist:
-
Reagent Integrity: Confirm the activity of your activated PEG derivative and the purity of your peptide.[1]
-
Reaction Conditions: Ensure the pH, temperature, and solvent are optimal for the specific conjugation chemistry being used.[1]
-
Peptide-Specific Issues: Check for peptide aggregation or the inaccessibility of target functional groups.[1][2]
-
Purification & Analysis: Verify that your purification method is suitable for the conjugate and that your analytical techniques can accurately detect the product.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting decision tree for low peptide PEGylation yield.
Frequently Asked Questions (FAQs)
Reaction Chemistry & Optimization
Q1: What is the optimal pH for my conjugation reaction?
The optimal pH is dictated by the specific reactive groups on your PEG and peptide.[1] For the two most common chemistries:
-
Amine-reactive PEG (e.g., NHS ester): A pH range of 7.5-8.5 is typically optimal for targeting primary amines like the N-terminus or lysine (B10760008) side chains.[1]
-
Thiol-reactive PEG (e.g., Maleimide): A pH range of 6.5-7.5 is ideal. This range ensures the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[3][4] The reaction with thiols is approximately 1,000 times faster than with amines at a neutral pH.[3][4]
Q2: How do I choose the correct molar ratio of PEG to peptide?
The molar ratio affects the degree of PEGylation.[1] A high molar excess of PEG can lead to multiple PEG chains attaching to a single peptide, especially if multiple reactive sites (e.g., lysines) are present.[1]
-
For mono-PEGylation: Start with a lower molar ratio, such as 1:1 to 5:1 (PEG:Peptide).[1]
-
To drive the reaction to completion (especially for thiol reactions): A 10- to 20-fold molar excess of the PEG reagent is a common starting point.[4][5]
The optimal ratio should be determined empirically for each specific peptide-PEG pair.
| Parameter | Starting Recommendation | Purpose |
| Molar Ratio (PEG:Peptide) | Mono-PEGylation: 1:1 to 5:1Thiol Conjugation: 10:1 to 20:1 | Control degree of PEGylation, drive reaction completion |
| pH (Amine/NHS) | 7.5 - 8.5 | Optimize reactivity of primary amines |
| pH (Thiol/Maleimide) | 6.5 - 7.5 | Ensure thiol reactivity and minimize amine side reactions |
| Reaction Time | 2-4 hours at RT, or overnight at 4°C | Allow for sufficient reaction while minimizing degradation |
| Co-solvent (if needed) | Up to 30% (v/v) DMSO or DMF | Improve solubility of peptide or PEG-peptide conjugate |
Q3: My peptide is aggregating in the reaction buffer. How can I solve this?
Peptide aggregation is a common issue caused by poor solubility or a reaction pH close to the peptide's isoelectric point (pI).[1]
-
Add Organic Co-solvents: Introduce Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) up to 30% (v/v) to improve the solubility of hydrophobic peptides.[1]
-
Adjust pH: Ensure the reaction pH is at least one unit away from the peptide's pI.[1]
-
Use Solubility-Enhancing Excipients: Consider adding non-reactive excipients that can improve solubility.
Q4: I am seeing multiple PEGylated species. How can I achieve mono-PEGylation?
Controlling the reaction to favor a single PEG addition is key.
-
Limit Molar Excess of PEG: Use a molar ratio closer to 1:1.[1]
-
Control Reaction Time: Shorter reaction times can reduce the formation of multi-PEGylated products.[1]
-
pH Control: For peptides with multiple amine groups (N-terminus and lysines), performing the reaction at a lower pH (6.5-7.5) can provide some selectivity for the N-terminal amine, which generally has a lower pKa.[1]
-
Site-Specific Conjugation: The most robust method is to use a unique reactive handle, such as a single cysteine residue for thiol-maleimide conjugation.[6]
Side Reactions & Stability
Q5: I am using maleimide (B117702) chemistry and suspect side reactions or instability. What should I look for?
Maleimide-thiol conjugates can undergo a retro-Michael reaction, leading to dissociation, especially through exchange with other thiols like glutathione (B108866) in vivo.[7]
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the adjacent amine can attack the succinimide (B58015) ring, particularly at pH > 7.5.[4] To avoid this, perform the reaction at a more acidic pH (e.g., 5.0) or acetylate the N-terminus.[4]
-
Hydrolysis: The thiosuccinimide bond can be stabilized against the retro-Michael reaction by hydrolysis of the maleimide ring. This can be promoted by incubating the conjugate at a slightly alkaline pH (e.g., 9.0) for a short period post-reaction.[4]
Caption: Reaction pathway and stability of maleimide-thiol conjugates.
Purification & Analysis
Q6: What is the best method to purify my PEGylated peptide?
The purification strategy depends on the nature of the impurities. A multi-step approach is often necessary.[8][]
-
Size Exclusion Chromatography (SEC): Highly effective for removing unreacted PEG and unreacted peptide from the much larger PEG-peptide conjugate.[1][]
-
Reverse-Phase HPLC (RP-HPLC): Useful for separating the PEGylated peptide from unreacted peptide and other small molecule impurities, especially if the PEG chain is not too large. It can also separate positional isomers.[1][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX is very effective at separating non-PEGylated, mono-PEGylated, and multi-PEGylated species.[]
Q7: Which analytical techniques should I use to confirm successful conjugation?
A combination of techniques is required for full characterization.[1][10]
-
Mass Spectrometry (MS): Essential for confirming the mass of the final conjugate, which verifies the covalent attachment of the PEG chain.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the conjugate and separate it from starting materials.[1]
-
Size Exclusion Chromatography (SEC): Analyzes the size heterogeneity and confirms the increase in hydrodynamic radius upon PEGylation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the conjugate and can confirm the site of attachment.[1]
| Technique | Primary Purpose | Information Provided |
| Mass Spectrometry (MS) | Mass Confirmation | Verifies covalent attachment and degree of PEGylation. |
| HPLC (RP-HPLC, IEX) | Purity Assessment & Separation | Quantifies purity, separates isomers and unreacted peptide.[1] |
| SEC | Size Analysis | Confirms increased size, separates by hydrodynamic radius.[1] |
| NMR | Structural Elucidation | Confirms site of conjugation and detailed structure.[1] |
Experimental Protocols
Protocol 1: General Procedure for Amine PEGylation using NHS Ester
This protocol describes a general method for conjugating an NHS-activated PEG to a peptide containing primary amines.
-
Peptide Preparation: Dissolve the peptide in a suitable amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.5-8.0) to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or the reaction buffer.
-
Conjugation Reaction: Add the activated PEG-NHS ester solution to the peptide solution. The molar ratio should be optimized, but a starting point of 3:1 (PEG:Peptide) is recommended.[1]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[1]
-
Quenching (Optional): To quench any unreacted PEG-NHS ester, add a small molecule with a primary amine (e.g., Tris or glycine) to the reaction mixture.
-
Purification: Purify the reaction mixture using SEC to remove unreacted PEG, followed by RP-HPLC or IEX to separate the desired mono-PEGylated conjugate from multi-PEGylated species and unreacted peptide.
-
Analysis: Confirm the identity and purity of the final product using MS and HPLC.
Protocol 2: General Procedure for Thiol PEGylation using Maleimide
This protocol is for conjugating a maleimide-activated PEG to a peptide containing a cysteine residue.
-
Peptide Reduction (Critical Step): If the peptide contains disulfide bonds, it must first be reduced.
-
Dissolve the peptide in a degassed buffer (e.g., PBS, pH 7.0).
-
Add a 10- to 100-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol).[4] Incubate for 30-60 minutes at room temperature.[4]
-
Crucially, if using DTT, it must be removed before adding the maleimide reagent. This can be done using a desalting column. TCEP does not need to be removed.[2][4]
-
-
PEG-Maleimide Preparation: Dissolve the PEG-Maleimide in a minimal amount of a compatible organic solvent (like DMSO or DMF) and then dilute into the reaction buffer.[2][5]
-
Conjugation Reaction: Add the PEG-Maleimide solution to the reduced peptide solution. A 10- to 20-fold molar excess of maleimide is a common starting point.[4]
-
Incubation: Incubate the reaction at room temperature for 2 hours or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.[4][11]
-
Quenching: Add a small molecule thiol (e.g., cysteine or 2-mercaptoethanol) to react with any excess maleimide.[4]
-
Purification & Analysis: Purify and analyze the conjugate as described in Protocol 1.
Caption: General experimental workflow for peptide-PEG conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 6. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. researchgate.net [researchgate.net]
- 10. Control Strategies and Analytical Test Methods for Peptide-Conjugates (On-Demand) [usp.org]
- 11. lumiprobe.com [lumiprobe.com]
Addressing solubility issues of Carboxy-Amido-PEG5-N-Boc conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxy-Amido-PEG5-N-Boc conjugates.
Troubleshooting Guide
This guide addresses common solubility issues encountered during experimental workflows.
Problem 1: The this compound conjugate is difficult to dissolve.
-
Question: I am having trouble dissolving my this compound conjugate. What are the recommended solvents and procedures?
-
Answer: this compound is designed with a hydrophilic PEG spacer to enhance solubility in aqueous media.[1][2][3] However, dissolution challenges can still arise. For optimal results, follow these recommendations:
-
Recommended Solvents: Start with common laboratory solvents known to be effective for similar PEGylated compounds. These include:
-
Dissolution Protocol:
-
Equilibrate: Allow the vial of the this compound conjugate to warm to room temperature before opening. This prevents condensation of moisture, which can affect solubility and stability.
-
Solvent Addition: Add the desired solvent to the vial.
-
Gentle Agitation: Vortex or sonicate the mixture gently to aid dissolution. Avoid vigorous shaking, which can introduce air and potentially lead to aggregation.
-
Warming: If the conjugate does not readily dissolve, gentle warming (e.g., to 37°C) can be applied. However, monitor the temperature closely to avoid degradation, especially for temperature-sensitive conjugates.
-
-
Problem 2: The conjugate precipitates out of solution over time.
-
Question: My this compound conjugate initially dissolved but then precipitated after a short period. What could be the cause, and how can I prevent this?
-
Answer: Precipitation after initial dissolution can be attributed to several factors, including saturation, temperature changes, or aggregation.
-
Troubleshooting Steps:
-
Check Concentration: The concentration of the conjugate may be too high for the chosen solvent. Try preparing a more dilute solution.
-
Solvent Composition: For aqueous solutions, consider adding a small percentage of an organic co-solvent like DMSO or DMF to improve and maintain solubility.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of molecules with ionizable groups like the carboxylic acid in your conjugate.[8][9] Experiment with adjusting the pH of your buffer to find the optimal range for solubility. For the carboxylic acid group, a pH above its pKa will increase its solubility in aqueous solutions.
-
Storage Conditions: Store stock solutions at -20°C as recommended.[4][5] When not in use, ensure the container is tightly sealed to prevent solvent evaporation, which would increase the conjugate concentration.
-
-
Problem 3: I observe aggregation of my conjugate in solution.
-
Question: I suspect my this compound conjugate is aggregating. How can I confirm this and what can be done to minimize it?
-
Answer: Aggregation can be a common issue with PEGylated molecules. The PEG chain itself is intended to reduce aggregation, but factors like high concentration, inappropriate solvent conditions, and temperature fluctuations can promote it.
-
Detection of Aggregation:
-
Visual Inspection: Cloudiness or visible particulates in the solution are primary indicators of aggregation.
-
Dynamic Light Scattering (DLS): This technique can be used to measure the size distribution of particles in the solution, providing evidence of aggregation.
-
-
Prevention and Mitigation Strategies:
-
Optimize Concentration: Work with the lowest effective concentration of the conjugate.
-
Incorporate Additives: In some cases, the addition of stabilizing excipients can help prevent aggregation. The choice of additive will be specific to the nature of the conjugated molecule.
-
Filtration: If small aggregates are present, filtering the solution through a 0.22 µm filter may help to remove them.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is generally soluble in a range of aqueous and organic solvents due to its hydrophilic PEG spacer and the presence of both polar (carboxy, amido) and non-polar (Boc) groups.[6][10]
Q2: How should I store my this compound conjugate?
A2: For long-term stability, it is recommended to store the solid conjugate and its stock solutions at -20°C.[4][5] The product is typically shipped at ambient temperature, which is acceptable for short periods.[1][7]
Q3: Can I use buffers containing primary amines, such as Tris, with this conjugate?
A3: It is generally recommended to avoid buffers containing primary amines (e.g., Tris, glycine) if the intended reaction involves the carboxylic acid group of the PEG linker.[11] These primary amines can compete with the desired reaction, leading to lower yields or side products. Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers are suitable alternatives.[12]
Q4: What is the purpose of the Boc protecting group?
A4: The tert-butyloxycarbonyl (Boc) group is a protecting group for the amine.[13][14] It prevents the amine from reacting during conjugation steps involving the carboxylic acid. The Boc group can be removed under mild acidic conditions to expose the free amine for subsequent reactions.[2][3][15]
Data Presentation
Table 1: Recommended Solvents for this compound Conjugates
| Solvent | Type | Notes | Reference |
| Water | Aqueous | Solubility is enhanced by the hydrophilic PEG spacer. | [4] |
| Dimethyl sulfoxide (DMSO) | Organic (Polar Aprotic) | A common solvent for preparing stock solutions. | [4][5][6][7] |
| Dimethylformamide (DMF) | Organic (Polar Aprotic) | Another suitable solvent for stock solutions. | [4][5] |
| Dichloromethane (DCM) | Organic (Chlorinated) | Useful for certain applications and purifications. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Material Equilibration: Remove the vial containing the this compound from -20°C storage and allow it to sit at room temperature for at least 20-30 minutes before opening. This prevents moisture condensation.
-
Solvent Selection: Choose an appropriate anhydrous solvent such as DMSO or DMF.
-
Dissolution: Add the calculated volume of the solvent to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Mixing: Gently vortex or sonicate the vial until the conjugate is completely dissolved. A clear solution should be obtained.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting common issues.
Caption: Logical relationships between factors affecting solubility, potential issues, and troubleshooting solutions.
References
- 1. tebubio.com [tebubio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 4. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 5. t-Boc-N-Amido-PEG5-Tos, 1404111-69-8 | BroadPharm [broadpharm.com]
- 6. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 7. medkoo.com [medkoo.com]
- 8. Combined effect of complexation and pH on solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the combined effect of MgO and PEG on the release profile of mefenamic acid prepared via hot-melt extrusion techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 14. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 15. t-boc-N-amido-PEG5-amine, 189209-27-6 | BroadPharm [broadpharm.com]
How to monitor the progress of a Carboxy-Amido-PEG5-N-Boc reaction
This guide provides troubleshooting advice and frequently asked questions for researchers monitoring the progress of Carboxy-Amido-PEG5-N-Boc synthesis. The reaction, which involves forming an amide bond between a carboxylic acid and a Boc-protected amine linked by a PEG5 spacer, can be monitored effectively using several analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What is a this compound reaction?
This reaction typically refers to the formation of an amide bond between a molecule containing a carboxylic acid and an amine that is protected with a tert-butyloxycarbonyl (Boc) group and linked to a polyethylene (B3416737) glycol (PEG) chain of five units. Such reactions are common in bioconjugation, drug delivery, and peptide synthesis. Monitoring the reaction is crucial to ensure the complete consumption of starting materials and the successful formation of the desired product.
Q2: Which analytical techniques are best for monitoring this reaction?
The most common and effective techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2][3][4][5][6] The choice of method depends on the available equipment, the stage of the reaction, and the level of detail required.
Q3: How can Thin-Layer Chromatography (TLC) be used to monitor the reaction?
TLC is a quick and straightforward method to qualitatively track the progress of a reaction by observing the disappearance of starting material spots and the appearance of a new product spot.[7][8] For PEGylated compounds, which may not be UV-active, specific stains are often necessary for visualization.[6]
Q4: Why is LC-MS a powerful tool for this analysis?
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for monitoring these reactions as it separates the components of the reaction mixture and provides their mass-to-charge ratios.[1][2][9] This allows for the definitive identification of the starting materials, the desired product, and any potential byproducts. It is particularly useful for analyzing PEGylated molecules.[10][11]
Q5: What is the role of NMR spectroscopy in monitoring this reaction?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides unambiguous structural information about the molecules in the reaction mixture. It is considered a definitive method for confirming the successful installation of the Boc protecting group.[3] By integrating the peaks corresponding to the starting materials and the product, NMR can be used to quantify the reaction's progress.[4][5] Key indicators are the appearance of the nine-proton singlet of the Boc group's tert-butyl protons and shifts in the signals of protons adjacent to the newly formed amide bond.[3]
Troubleshooting Guides
Issue 1: The reaction appears stalled or incomplete on TLC.
| Possible Cause | Troubleshooting Step |
| Poor activation of the carboxylic acid. | Ensure coupling reagents (e.g., HATU, EDC/NHS) are fresh and added under anhydrous conditions. Anhydride (B1165640) formation can occur with some activators if not handled correctly.[12] |
| Low reactivity of the amine. | The Boc-protected amine may be sterically hindered. Consider increasing the reaction temperature or using a stronger, non-nucleophilic base to facilitate the reaction.[13] |
| Reagent degradation. | Ensure all reagents and solvents are anhydrous, as moisture can quench the activating agents.[6] |
| Incorrect stoichiometry. | Verify the molar ratios of the carboxylic acid, amine, and coupling reagents. A slight excess of the amine or coupling agent may be necessary. |
Issue 2: LC-MS analysis shows multiple unexpected peaks.
| Possible Cause | Troubleshooting Step |
| Formation of byproducts. | Common byproducts in amide coupling reactions include the formation of an N-acylurea (with EDC) or anhydride of the starting carboxylic acid. Adjusting the reaction conditions (e.g., temperature, order of addition) can minimize these. |
| Boc-group deprotection. | If the reaction conditions are too acidic, the Boc group can be prematurely removed. Monitor the pH of the reaction and use a non-acidic workup.[14][15] The mass corresponding to the deprotected product will be 100.12 Da lower than the expected product. |
| PEG heterogeneity. | Although "PEG5" implies a monodisperse species, ensure your starting material is not a polydisperse mixture of PEG chain lengths, which would result in a series of product peaks differing by 44 Da (the mass of an ethylene (B1197577) glycol unit).[9] |
| Cross-linking. | If either of your starting materials has more than one reactive functional group, cross-linking can occur, leading to higher molecular weight species.[13] |
Issue 3: NMR spectrum is difficult to interpret.
| Possible Cause | Troubleshooting Step |
| Overlapping peaks. | The PEG moiety can produce complex signals that may overlap with other key peaks. Consider using a higher field strength NMR spectrometer for better resolution. |
| Broad N-H protons. | The amide N-H proton signal can be broad and difficult to observe.[3] Focus on other indicative signals, such as the protons on the carbons adjacent to the carbonyl and the amine. |
| Sample purity. | The presence of unreacted starting materials or solvent residues can complicate the spectrum. Purify a small aliquot of the reaction mixture before analysis to get a cleaner spectrum of the product. |
Experimental Protocols & Data
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Preparation: Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of a polar solvent like ethyl acetate (B1210297) or methanol (B129727) and a non-polar solvent like hexanes or dichloromethane).
-
Spotting: On a TLC plate, spot the carboxylic acid starting material, the amine starting material, a co-spot of both, and the reaction mixture at various time points (e.g., t=0, 1h, 4h, 24h).
-
Development: Place the TLC plate in the chamber and allow the solvent to elute up the plate.
-
Visualization: After development, dry the plate and visualize the spots. Since PEG and Boc-protected amines may not be UV-active, use a stain such as iodine vapor, permanganate (B83412) stain, or bromocresol green for carboxylic acids.[6]
-
Analysis: A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot with a different Rf value for the product.
Protocol 2: Analysis by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
Chromatography: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a gradient of water and an organic solvent (both typically containing 0.1% formic acid or trifluoroacetic acid to aid ionization).
-
Mass Spectrometry: Direct the eluent to an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
-
Data Analysis: Monitor the total ion chromatogram for peaks corresponding to the expected masses of the starting materials and the product.
Table 1: Expected Mass Changes for LC-MS Analysis
| Compound | Description | Expected Mass Change |
| Carboxylic Acid (SM1) | Starting Material 1 | M |
| Amine-PEG5-N-Boc (SM2) | Starting Material 2 | M' |
| This compound | Product | (M + M') - 18.02 Da (loss of H₂O) |
| Deprotected Product | Potential Byproduct | Product Mass - 100.12 Da (loss of Boc) |
Protocol 3: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Take an aliquot from the reaction, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Data Analysis: Identify characteristic peaks for the starting materials and the product.
Table 2: Key ¹H NMR Signals for Reaction Monitoring
| Group | Approximate Chemical Shift (ppm) | Description | Reaction Progress Indicator |
| -C(CH₃)₃ (Boc group) | 1.4 - 1.5 | Singlet, 9H | Appearance and integration of this peak confirms the presence of the Boc-protected product.[3] |
| -CH₂-CH₂-O- (PEG chain) | 3.5 - 3.7 | Complex multiplet | This signal will be present in both the amine starting material and the product. Its structure may change slightly upon amide formation. |
| -COOH | 10 - 12 | Broad singlet, 1H | Disappearance of this peak indicates consumption of the carboxylic acid starting material. |
| -CH₂-NH-Boc | 3.1 - 3.4 | Multiplet | A downfield shift of this signal is expected upon formation of the amide bond (-CH₂-NH-CO-). |
| -CO-NH- | 7.5 - 8.5 | Broad singlet, 1H | Appearance of this amide proton signal confirms product formation. |
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: General workflow for LC-MS analysis of the reaction mixture.
Caption: Decision-making process for reaction monitoring and troubleshooting.
References
- 1. enovatia.com [enovatia.com]
- 2. lcms.cz [lcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. sciex.com [sciex.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. organic chemistry - Issues with Cross-Linking in Amide Bond Formation Reaction – Seeking Advice - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Strategies for Scaling Up Reactions with Carboxy-Amido-PEG5-N-Boc
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carboxy-Amido-PEG5-N-Boc, particularly when scaling up reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional PEG linker. It contains a carboxylic acid group at one end and a Boc-protected primary amine at the other, connected by a hydrophilic 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] Its primary applications are in bioconjugation and drug delivery, where it serves as a flexible, hydrophilic spacer to link molecules.[3] The carboxylic acid can be coupled with amines, while the Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation.[2][4] This allows for the synthesis of complex architectures like antibody-drug conjugates (ADCs).
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of common organic solvents and aqueous media. These include:
-
Dimethyl sulfoxide (B87167) (DMSO)[1][3][5]
The hydrophilic PEG spacer enhances its solubility in aqueous solutions.[1][2]
Q3: What are the key challenges when scaling up reactions with this compound?
Scaling up reactions involving this compound presents several challenges:
-
Exothermic Reactions: Amide coupling and Boc deprotection reactions can be exothermic. Careful control of reagent addition and efficient heat dissipation are crucial at a larger scale to avoid side reactions and ensure safety.
-
Viscosity and Mixing: Solutions containing high concentrations of PEGylated compounds can be viscous, leading to inefficient mixing. This can result in localized concentration gradients and incomplete reactions.
-
Purification: The hydrophilic and flexible nature of the PEG chain can make purification challenging. Techniques like chromatography may require optimization for large-scale separation of the product from starting materials and byproducts.
-
Moisture Sensitivity: Amide coupling reagents are often sensitive to moisture. Ensuring anhydrous conditions during scale-up is critical to maintain high yields.
Troubleshooting Guides
Amide Coupling Reactions
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Activation of Carboxylic Acid | - Ensure your coupling reagents (e.g., EDC, HATU, DCC) are fresh and have been stored under anhydrous conditions. - Use a slight excess (1.1-1.5 equivalents) of the coupling reagent. - For EDC/NHS chemistry, allow for a pre-activation step of this compound with EDC and NHS for 15-60 minutes before adding the amine-containing molecule. |
| Presence of Moisture | - Use anhydrous solvents. Consider drying solvents over molecular sieves prior to use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Solubility of Reactants | - While this compound is soluble in several solvents, your substrate may not be. Consider using a co-solvent system to ensure all reactants are fully dissolved. |
| Suboptimal pH | - For EDC/NHS coupling to primary amines, maintain a pH between 7.2 and 8.5 for the amine-containing solution. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions of Coupling Agents | - If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents and can often be removed by filtration. - For EDC, a water-soluble carbodiimide, the urea (B33335) byproduct can be removed during an aqueous workup. |
| Reaction with Non-target Amines | - If your substrate has multiple amine groups, consider using a protecting group strategy to ensure site-specific conjugation. |
| Epimerization of Chiral Centers | - For reactions involving chiral amines or carboxylic acids, epimerization can be a concern. Using coupling reagents like HATU or employing specific additives can help minimize this. Running the reaction at a lower temperature can also be beneficial. |
Boc Deprotection
Issue 1: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Strength or Concentration | - Increase the concentration of trifluoroacetic acid (TFA) in DCM (e.g., from 20% to 50%).[6] - Consider using a stronger acid, such as 4M HCl in dioxane.[6] |
| Inadequate Reaction Time | - Extend the reaction time and monitor progress by TLC or LC-MS. |
| Low Temperature | - While many Boc deprotections are performed at 0°C to room temperature, gentle warming may be necessary for complete reaction, but should be done with caution to avoid side reactions. |
Issue 2: Degradation of the PEG Linker or Substrate
| Potential Cause | Troubleshooting Steps |
| Harsh Acidic Conditions | - Use the mildest acidic conditions that effectively remove the Boc group. Start with a lower concentration of acid and shorter reaction times. - The use of scavengers like triisopropylsilane (B1312306) (TIS) can help prevent side reactions caused by the tert-butyl cation generated during deprotection.[6] |
| Acid-Labile Functional Groups on the Substrate | - If your substrate contains other acid-sensitive groups, consider using alternative protecting groups that can be removed under orthogonal conditions. |
Experimental Protocols
Protocol 1: Scale-Up of Amide Coupling using EDC/NHS Chemistry
This protocol describes a general procedure for coupling this compound to a primary amine-containing substrate.
Materials:
-
This compound
-
Amine-containing substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M MES buffer (pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.5)
Procedure:
-
Dissolution: Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Activation: Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution. Stir at room temperature for 1 hour under an inert atmosphere to activate the carboxylic acid.
-
Substrate Preparation: Dissolve the amine-containing substrate (1.0 equivalent) in PBS (pH 7.4).
-
Coupling Reaction: Slowly add the activated this compound solution to the substrate solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS or HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Add the quenching solution to react with any excess activated PEG linker.
-
Purification: Purify the conjugate using an appropriate method for your molecule, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: Scale-Up of Boc Deprotection
This protocol provides a general method for the removal of the Boc protecting group.
Materials:
-
Boc-protected PEG conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolution: Dissolve the Boc-protected PEG conjugate in DCM.
-
Acid Addition: Cool the solution to 0°C and slowly add TFA to a final concentration of 20-50% (v/v).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Solvent Removal: Remove the DCM and excess TFA by rotary evaporation.
-
Azeotropic Removal of TFA: Add toluene and evaporate under reduced pressure. Repeat this step two more times to ensure complete removal of residual TFA.
-
Neutralization (Optional): If the free amine is required (as opposed to the TFA salt), dissolve the residue in DCM and wash with saturated sodium bicarbonate solution. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.
Data Presentation
Table 1: Solvent Properties for Reaction and Purification
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Water | 10.2 | 100 | Excellent for dissolving the final deprotected product if it is a salt. Used in purification steps like dialysis and SEC. |
| DMF | 6.4 | 153 | Good for dissolving both polar and nonpolar reactants. High boiling point can make it difficult to remove. |
| DMSO | 7.2 | 189 | Similar to DMF, a powerful solvent but with a very high boiling point. |
| DCM | 3.1 | 40 | A common solvent for Boc deprotection and other organic reactions. Volatile and easy to remove. |
Table 2: Comparison of Amide Coupling Reagents
| Coupling Reagent | Activator | Byproduct | Advantages | Disadvantages |
| EDC | Can be used with or without NHS/Sulfo-NHS | Water-soluble urea | Byproduct is easily removed with an aqueous workup. | Moisture sensitive. |
| DCC | Can be used with or without NHS | Insoluble DCU | Byproduct is easily removed by filtration. | Potent allergen. |
| HATU | HOBt derivative | - | Fast reaction times, low rate of epimerization. | More expensive than carbodiimides. |
Visualizations
Caption: A typical experimental workflow for the conjugation of this compound.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy t-boc-N-amido-PEG5-Azide | 911209-07-9 | >98% [smolecule.com]
- 4. t-Boc-N-amido-PEG5-acid, 1347750-78-0 | BroadPharm [broadpharm.com]
- 5. Carboxy-Amido-PEG5-Amine | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Confirming Successful Conjugation of Carboxy-Amido-PEG5-N-Boc
For researchers, scientists, and drug development professionals, the successful covalent attachment of linker molecules is a cornerstone of creating advanced therapeutics and research tools. This guide provides a comprehensive comparison of analytical techniques to confirm the successful conjugation of Carboxy-Amido-PEG5-N-Boc to a primary amine-containing molecule. Detailed experimental protocols, a comparison with alternative PEGylation reagents, and visual workflows are presented to facilitate methodological selection and optimization.
This compound is a heterobifunctional linker featuring a carboxylic acid for amide bond formation with primary amines and a Boc-protected amine for subsequent functionalization after deprotection. The discrete five-unit polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility to the conjugated molecule.[1][2][3] Confirmation of the amide bond formation is critical to ensure the desired molecular construct has been achieved before proceeding with further synthetic steps or biological evaluation.
Core Analytical Techniques for Confirmation
The primary methods for verifying the successful conjugation of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct and complementary information regarding the reaction's outcome.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Structural confirmation, presence of key functional groups (PEG, t-Boc), reaction completion.[4] | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires a pure sample, spectra can be complex for large molecules.[4] |
| Mass Spectrometry (MS) | Absolute confirmation of molecular weight, direct evidence of conjugation.[4] | High sensitivity and accuracy, suitable for complex mixtures when coupled with LC.[5][6] | Does not provide information on the location of the conjugation, can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Reaction monitoring, purity assessment, and purification of the conjugate.[4] | Highly reproducible, allows for quantification of reactants and products. | Indirect confirmation of conjugation, requires a suitable chromophore for UV detection. |
Experimental Protocols
General Amide Coupling Reaction
The terminal carboxylic acid of this compound can be coupled to a primary amine using activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[1][2]
Materials:
-
This compound
-
Amine-containing molecule
-
EDC or HATU
-
NHS (if using EDC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel and magnetic stirrer
-
HPLC system for monitoring and purification
Protocol:
-
Dissolve the amine-containing molecule (1 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the reaction mixture.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) or HATU (1.5 equivalents) in anhydrous DMF.
-
Add the activator solution to the reaction mixture dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 4-12 hours.
-
Monitor the reaction progress by HPLC-MS.
-
Upon completion, quench the reaction with water and purify the conjugate using reverse-phase HPLC.
Analytical Confirmation Protocols
¹H NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Key Indicators of Successful Conjugation:
-
Appearance of a broad singlet corresponding to the PEG backbone protons (-O-CH₂-CH₂-O-) around 3.6 ppm.
-
Presence of a sharp singlet for the nine protons of the tert-butyl group (t-Boc) at approximately 1.4 ppm.
-
Disappearance of the carboxylic acid proton signal of the starting PEG linker.
-
Characteristic shifts in the signals of the protons adjacent to the newly formed amide bond.
-
Mass Spectrometry (LC-MS):
-
Prepare a 1 mg/mL stock solution of the purified conjugate in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Dilute the stock solution for injection into the LC-MS system.
-
Key Indicators of Successful Conjugation:
-
Detection of a molecular ion peak corresponding to the calculated mass of the conjugate (Mass of amine-molecule + Mass of this compound - Mass of H₂O).
-
Absence or significant reduction of the mass peaks of the starting materials in the purified sample.
-
High-Performance Liquid Chromatography (HPLC):
-
Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% TFA).
-
Inject the reaction mixture or purified product.
-
Key Indicators of Successful Conjugation:
-
Appearance of a new, typically more retained peak corresponding to the conjugate.
-
Decrease in the peak areas of the starting materials over time.
-
Visualization of Workflows
References
A Comparative Guide to Analytical Techniques for Characterizing Carboxy-Amido-PEG5-N-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of Carboxy-Amido-PEG5-N-Boc, a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. Understanding the structural integrity, purity, and identity of this linker is paramount for the successful development of targeted therapeutics and other advanced biomaterials. This document outlines the primary analytical methods, presents typical experimental data, and provides detailed protocols to aid in the selection and implementation of appropriate characterization strategies.
Core Analytical Techniques
The primary analytical techniques for characterizing this compound and similar PEGylated conjugates are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique and complementary information regarding the molecular structure, mass, purity, and functional groups of the compound.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from the analysis of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₄₀N₂O₁₀ |
| Molecular Weight | 480.6 g/mol |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~5.4 (Broad s) | Singlet | 1H | -NH- (Amide proton) |
| ~3.6-3.7 (m) | Multiplet | ~20H | PEG backbone (-O-CH₂-CH₂-O-) |
| ~3.5 (t) | Triplet | 2H | -CH₂-NH-Boc |
| ~3.3 (t) | Triplet | 2H | -CH₂-CONH- |
| ~2.5 (t) | Triplet | 2H | -CH₂-COOH |
| ~2.4 (m) | Multiplet | 2H | -CONH-CH₂-CH₂- |
| 1.44 (s) | Singlet | 9H | -C(CH₃)₃ (Boc group) |
Table 3: Mass Spectrometry Data (Electrospray Ionization - ESI)
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 481.6 | Protonated molecule. |
| [M+Na]⁺ | 503.6 | Sodium adduct, common in ESI. |
| [M-Boc+H]⁺ | 381.6 | Fragment resulting from the loss of the Boc protecting group. |
| [M-C₄H₈+H]⁺ | 425.6 | Fragment corresponding to the loss of isobutylene (B52900) from the Boc group. |
Table 4: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching vibration, often overlapping with C-H stretches. |
| ~3300 (sharp) | N-H (Amide) | Stretching vibration. |
| 2920 & 2850 | C-H (Alkyl) | Asymmetric and symmetric stretching of the PEG backbone. |
| ~1710 | C=O (Carboxylic Acid) | Stretching vibration. |
| ~1680 | C=O (Amide I) | Stretching vibration of the amide carbonyl. |
| ~1530 | N-H (Amide II) | Bending vibration of the amide N-H bond. |
| ~1100 | C-O-C (Ether) | Characteristic strong stretching of the PEG backbone. |
Table 5: HPLC Analysis Parameters
| Parameter | Typical Value |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm (for the amide bond) or Evaporative Light Scattering Detector (ELSD) for universal detection. |
| Expected Retention Time | Highly dependent on the specific system, but typically in the range of 10-15 minutes under these conditions. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and identify the different proton environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the peaks to determine the relative number of protons for each signal.
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the conjugate and identify potential fragments, confirming its identity.
Methodology:
-
Sample Preparation: Prepare a stock solution of the conjugate at a concentration of 1 mg/mL in a suitable solvent such as a mixture of water and acetonitrile. Further dilute the stock solution to a final concentration of 10-50 µg/mL for analysis.
-
Analysis: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer. Acquire the mass spectrum in positive ion mode. For more detailed structural information, perform tandem MS (MS/MS) on the parent ion.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the conjugate and separate it from any starting materials or by-products.
Methodology:
-
System Preparation: Equilibrate a reversed-phase C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A: 0.1% TFA in water, 5% Mobile Phase B: 0.1% TFA in acetonitrile).
-
Sample Preparation: Dissolve the conjugate in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Injection and Elution: Inject an appropriate volume of the sample (e.g., 10-20 µL) onto the column. Elute the sample using a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Detection and Analysis: Monitor the elution profile using a UV detector at 214 nm or an ELSD. The purity of the sample can be determined by the relative area of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet containing a small amount of the sample.
-
Analysis: Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H of the carboxylic acid, the C=O of the amide and carboxylic acid, the N-H of the amide, and the C-O-C of the PEG backbone.
Mandatory Visualization
Caption: Workflow for the characterization of this compound.
Caption: Key information provided by each analytical technique.
A Comparative Guide to the Mass Spectrometry Analysis of Carboxy-Amido-PEG5-N-Boc Modified Peptides
For researchers, scientists, and drug development professionals, the precise characterization of modified peptides is paramount. Chemical modifications, such as the addition of linkers and protecting groups, are instrumental in developing novel therapeutics, diagnostic tools, and research reagents. This guide provides a comprehensive comparison of the mass spectrometry analysis of peptides modified with Carboxy-Amido-PEG5-N-Boc and its alternatives, supported by experimental protocols and data presentation.
Introduction to Peptide Modification and Mass Spectrometry
Chemical modification of peptides is a fundamental strategy to enhance their therapeutic properties, such as stability, solubility, and in vivo half-life. The this compound linker is a heterobifunctional reagent that introduces a discrete polyethylene (B3416737) glycol (PEG) chain, a carboxylic acid for conjugation, and a tert-butyloxycarbonyl (Boc) protected amine for further functionalization. Mass spectrometry is an indispensable tool for the detailed structural characterization of these modified peptides, enabling the confirmation of successful conjugation, identification of modification sites, and assessment of purity.
However, the analysis of such modified peptides by mass spectrometry is not without its challenges. The heterogeneity of PEG can complicate spectra, and the labile nature of the Boc protecting group can lead to in-source fragmentation, making data interpretation complex. This guide will delve into these challenges and present strategies for successful analysis.
Mass Spectrometry of this compound Modified Peptides
The analysis of peptides modified with this compound requires careful optimization of mass spectrometry parameters to ensure the integrity of the molecule during ionization and fragmentation.
Experimental Workflow
The general workflow for the analysis of a peptide modified with this compound involves several key steps, from sample preparation to data analysis.
Key Challenges and Solutions
The primary challenges in the mass spectrometry analysis of this compound modified peptides are the lability of the Boc group and the potential for PEG-induced spectral complexity.
-
Boc Group Lability: The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions and can be lost during electrospray ionization (ESI), leading to the observation of a deprotected peptide peak ([M+H-100]⁺) or a fragment from the loss of isobutylene (B52900) ([M+H-56]⁺)[1].
-
Solution: Employing a "soft" ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) can minimize in-source fragmentation[2]. For ESI, optimizing source parameters such as lowering the fragmentor or capillary exit voltage can reduce the energy imparted to the ions. Additionally, using a milder mobile phase additive like formic acid instead of trifluoroacetic acid (TFA) is recommended[1][2].
-
-
PEG Heterogeneity: While this compound contains a discrete PEG linker, broader PEG distributions in other applications can lead to a complex series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit), complicating the spectrum.
-
Solution: For discrete PEGs like PEG5, this is less of an issue. However, for polydisperse PEGs, high-resolution mass spectrometers like Orbitrap or TOF analyzers are crucial for resolving the different PEGylated species[3]. Post-column addition of amines can also help to simplify the charge state distribution of PEGylated molecules in ESI-MS[4][5].
-
Expected Fragmentation Pattern
In tandem mass spectrometry (MS/MS), peptides modified with this compound will exhibit characteristic fragmentation patterns. In addition to the typical b and y ions from peptide backbone cleavage, fragmentation of the linker and the Boc group can be observed.
Comparison with Alternative Peptide Modification Strategies
The choice of peptide modification reagent depends on the specific application. Here, we compare the mass spectrometry analysis of peptides modified with this compound to two common alternatives: an Fmoc-protected PEG linker and a polysarcosine (pSar) linker.
Fmoc-Protected PEG Linkers
Fluorenylmethyloxycarbonyl (Fmoc) is another common amine-protecting group used in peptide synthesis. Unlike the acid-labile Boc group, Fmoc is base-labile, which can be advantageous in certain synthetic strategies.
-
Mass Spectrometry Performance: The Fmoc group is generally more stable under typical ESI-MS conditions compared to the Boc group, leading to less in-source fragmentation. This can result in cleaner mass spectra with a more prominent molecular ion peak.
Polysarcosine (pSar) Linkers
Polysarcosine is a promising alternative to PEG as a hydrophilic polymer for modifying peptides and proteins. It is a polypeptoid with a repeating unit of N-methylglycine.
-
Mass Spectrometry Performance: pSar is a monodisperse polymer, which simplifies the resulting mass spectra compared to traditional, polydisperse PEG. The fragmentation of the pSar backbone can provide sequence information, aiding in the characterization of the conjugate.
Quantitative Data Comparison (Illustrative)
The following table presents illustrative quantitative data comparing the performance of the three types of modified peptides in a hypothetical LC-MS/MS experiment. This data is intended to highlight the potential differences in their analysis and is not derived from a single specific experiment.
| Feature | This compound | Fmoc-NH-PEG5-COOH | pSar(5)-COOH |
| Molecular Ion Intensity (%) | 75 | 90 | 85 |
| In-source Fragment Intensity (%) | 25 (Loss of Boc) | 5 | 10 |
| Sequence Coverage (%) | 80 | 85 | 90 |
| Spectral Complexity | Moderate | Low | Low |
Note: This table contains illustrative data to demonstrate potential analytical differences. Actual results will vary depending on the peptide sequence, instrument, and experimental conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible results. The following are representative protocols for the analysis of modified peptides.
Protocol 1: LC-MS/MS Analysis of a this compound Modified Peptide
-
Sample Preparation: The purified modified peptide is dissolved in 0.1% formic acid in water/acetonitrile (B52724) (95:5, v/v) to a final concentration of 1 pmol/µL.
-
Chromatography: The sample is injected onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) and eluted with a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) at a flow rate of 0.3 mL/min.
-
Mass Spectrometry: The eluent is introduced into an ESI source. The mass spectrometer is operated in positive ion mode.
-
MS1 Scan: A full scan is acquired from m/z 300-2000.
-
MS2 Scan: Data-dependent acquisition is used to select the top 3-5 most intense ions for fragmentation by collision-induced dissociation (CID).
-
-
Data Analysis: The resulting spectra are analyzed to identify the molecular ion of the modified peptide and its fragment ions to confirm the sequence and modification.
Protocol 2: MALDI-TOF MS Analysis of a PEGylated Peptide
-
Sample Preparation: The PEGylated peptide is mixed with a suitable matrix, such as sinapinic acid or alpha-cyano-4-hydroxycinnamic acid (CHCA), at a 1:1 ratio[6][7].
-
Spotting: 1 µL of the mixture is spotted onto a MALDI target plate and allowed to air dry.
-
Mass Spectrometry: The target is introduced into the MALDI-TOF mass spectrometer. The instrument is operated in positive ion, reflector mode.
-
Data Analysis: The spectrum is analyzed to determine the molecular weight distribution of the PEGylated peptide. The presence of peaks separated by 44 Da confirms the presence of the PEG chain.
Conclusion
The mass spectrometry analysis of peptides modified with this compound presents unique challenges, primarily related to the lability of the Boc group. However, with careful optimization of experimental conditions, particularly the use of soft ionization techniques and appropriate mobile phases, accurate and detailed characterization can be achieved.
When compared to alternatives, Fmoc-protected linkers may offer advantages in terms of reduced in-source fragmentation, leading to cleaner spectra. Polysarcosine linkers provide the benefit of being monodisperse, which greatly simplifies spectral interpretation. The choice of modification reagent should be guided by the specific requirements of the research, including the synthetic strategy and the desired analytical outcome. This guide provides a framework for researchers to make informed decisions and develop robust analytical methods for the characterization of their modified peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. covalx.com [covalx.com]
A Comparative Guide to Carboxy-Amido-PEG5-N-Boc and Other PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced biotherapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapies, the choice of a chemical linker is a critical determinant of a conjugate's efficacy, stability, and pharmacokinetic profile. Polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in bioconjugation due to their ability to enhance solubility, improve in vivo half-life, and reduce the immunogenicity of therapeutic molecules.[1]
This guide provides an objective comparison of Carboxy-Amido-PEG5-N-Boc with other commonly used PEG linkers. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions for their specific bioconjugation needs.
Introduction to Key PEG Linkers
This compound is a heterobifunctional PEG linker characterized by a five-unit polyethylene glycol chain.[2] One terminus features a carboxylic acid group, while the other is an amine protected by a tert-butyloxycarbonyl (Boc) group.[2] The carboxylic acid can be activated to react with primary amines on a biomolecule, forming a stable amide bond.[2] The Boc-protected amine provides a handle for subsequent conjugation after deprotection under acidic conditions.[2] This linker's defined length and hydrophilic nature make it a valuable tool for introducing a short, flexible spacer in bioconjugates.
Other PEG Linkers encompass a diverse family of molecules that vary in length, architecture (linear or branched), and terminal functional groups. Common reactive groups include N-hydroxysuccinimide (NHS) esters for targeting amines, maleimides for reacting with thiols, and groups for "click chemistry" such as azides and alkynes.[3] The length of the PEG chain is a crucial parameter, with shorter linkers (e.g., PEG2-PEG12) often used for compact labeling and longer chains (e.g., PEG24 and above) employed to significantly enhance solubility and circulation time.[3]
Comparative Analysis of PEG Linker Performance
The selection of a PEG linker significantly impacts the physicochemical and biological properties of a bioconjugate. The following tables summarize quantitative data from various studies, highlighting the influence of PEG linker length and type on key performance indicators.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics
| PEG Linker Length | Clearance Rate (mL/kg/day) | Elimination Half-Life (t½) (days) | Fold Change in Half-Life vs. Non-PEGylated | Reference |
| No PEG | ~8.5 | ~1.5 | 1.0 | [1] |
| PEG4 | ~6.2 | ~2.8 | 1.9 | [1] |
| PEG8 | ~4.1 | ~4.5 | 3.0 | [1] |
| PEG12 | ~3.5 | ~5.1 | 3.4 | [1] |
| PEG24 | ~2.8 | ~6.2 | 4.1 | [4] |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8.[1]
Table 2: Influence of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate
| PEG Linker | IC50 (nM) | Fold Reduction in Cytotoxicity vs. Non-PEGylated | Reference |
| No PEG (SMCC linker) | 1.0 | 1.0 | [5] |
| 4 kDa PEG | 4.5 | 4.5 | [5] |
| 10 kDa PEG | 22.0 | 22.0 | [5] |
Data from a study on ZHER2-MMAE affibody-drug conjugates.[5]
Table 3: Comparison of Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation
| Parameter | Homobifunctional Linker (e.g., Bis-NHS-PEG5) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Reference |
| Reaction Control | One-pot reaction, potential for homo-dimerization and polymerization | Stepwise, controlled conjugation of two different molecules | [6] |
| Purity of Final Conjugate | Often a mixture of products requiring extensive purification | Higher yield of the desired, well-defined conjugate | [6] |
| Typical Conjugation Efficiency | 30-50% | 60-80% | [6] |
| Applications | Protein crosslinking, creating protein complexes | ADCs, targeted drug delivery, surface modification | [6][] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using a Carboxy-Amido-PEG-N-Boc Linker
This protocol outlines a two-step conjugation strategy targeting surface-exposed lysine (B10760008) residues on an antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Cytotoxic drug with a primary or secondary amine for conjugation
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
Procedure:
Step 1: Activation of this compound and Conjugation to the Drug
-
Dissolve the this compound linker (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the cytotoxic drug (1 equivalent) dissolved in anhydrous DMF to the activated linker solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC and lyophilize the pure fractions.
Step 2: Deprotection of the Boc Group
-
Dissolve the purified drug-linker conjugate in a solution of 20% TFA in DCM.
-
Stir the reaction for 1-2 hours at room temperature.
-
Monitor the deprotection by LC-MS.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected drug-linker with a free amine.
Step 3: Conjugation to the Antibody
-
Buffer exchange the antibody into a conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).
-
Dissolve the deprotected drug-linker in a minimal amount of a co-solvent like DMSO.
-
Add the drug-linker solution to the antibody solution at a desired molar excess (e.g., 5-10 fold).
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purify the resulting ADC using a size-exclusion chromatography (SEC) column to remove unconjugated drug-linker.
Step 4: Characterization of the ADC
-
Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Assess the purity and aggregation of the ADC by SEC.
-
Confirm the identity and integrity of the ADC by mass spectrometry.
Protocol 2: Determination of ADC Plasma Stability
This protocol describes an in vitro assay to evaluate the stability of an ADC in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the ADC-plasma mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the mixture.
-
Process the plasma sample to precipitate proteins and extract the released drug and ADC.
-
Analyze the samples by LC-MS to quantify the amount of intact ADC and any released payload.[8][9]
-
Plot the percentage of intact ADC remaining over time to determine the plasma stability.
Visualizing Key Concepts in Bioconjugation
To further illustrate the principles discussed, the following diagrams have been generated using Graphviz.
Caption: General structure of a PEGylated ADC.
Caption: Experimental workflow for ADC synthesis.
Caption: Decision tree for linker selection.
Conclusion
The selection of an appropriate PEG linker is a critical decision in the design and development of bioconjugates. This compound offers a discrete, hydrophilic spacer with versatile handles for sequential conjugation. The comparative data presented in this guide highlights a clear trend: increasing PEG linker length generally enhances the pharmacokinetic profile of a bioconjugate, though this can sometimes be accompanied by a decrease in in vitro potency. The choice between different linker architectures and functional groups depends on the specific application and the desired properties of the final product. By carefully considering the interplay between linker chemistry and biological performance, and by employing robust experimental protocols, researchers can rationally design and synthesize more effective and safer biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. Assessing ADC Plasma Stability by LC-MS Methods [pubmed.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
A Tale of Two Linkers: A Comparative Guide to Carboxy-Amido-PEG5-N-Boc and Maleimide-Based Linkers for Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and therapeutic index. The choice of linker dictates not only how a potent cytotoxic payload is attached to a monoclonal antibody but also its fate in systemic circulation and its release mechanism at the tumor site. This guide provides an in-depth, objective comparison of two distinct linker strategies: the hydrophilic, amine-reactive Carboxy-Amido-PEG5-N-Boc linker and the widely used thiol-reactive maleimide-based linkers.
At a Glance: Key Differences in Linker Strategies
| Feature | This compound Linker | Maleimide-Based Linkers |
| Target Residue | Lysine (B10760008) (amine group) | Cysteine (thiol group) |
| Conjugation Chemistry | Amide bond formation (via EDC/NHS coupling) | Thioether bond formation (via Michael addition) |
| Resulting ADC Homogeneity | Heterogeneous (multiple lysine sites) | More homogeneous (fewer, more defined cysteine sites) |
| Key Advantage | Improved hydrophilicity, potential for higher Drug-to-Antibody Ratios (DAR) without aggregation, and enhanced pharmacokinetics.[1][2] | Site-specific conjugation leading to well-defined ADCs. |
| Potential Challenge | Heterogeneity can lead to batch-to-batch variability. | The thioether bond can be unstable, leading to premature drug release via a retro-Michael reaction. |
Delving Deeper: A Performance Comparison
The selection of a linker technology has significant downstream consequences on the performance of an ADC. The inherent properties of this compound and maleimide-based linkers lead to distinct pharmacological profiles.
Physicochemical Properties and Stability
The incorporation of a polyethylene (B3416737) glycol (PEG) spacer in the this compound linker imparts significant hydrophilicity to the ADC. This is particularly advantageous when working with hydrophobic payloads, as it can mitigate aggregation, a common issue that can lead to rapid clearance and reduced efficacy.[2] This increased solubility can enable the production of ADCs with higher drug-to-antibody ratios (DAR) without compromising their physical stability.
Maleimide-based linkers, on the other hand, form a thioether bond with cysteine residues. While this bond is generally stable, the resulting succinimide (B58015) ring is susceptible to a retro-Michael reaction in physiological conditions, leading to premature payload release. This instability can result in off-target toxicity and a reduced therapeutic window. To address this, strategies such as hydrolysis of the succinimide ring to a more stable ring-opened succinamic acid derivative have been developed.
Table 1: Comparative Physicochemical Properties and Stability
| Parameter | ADC with this compound Linker | ADC with Maleimide-Based Linker |
| Solubility | High, especially with hydrophobic payloads. | Can be lower, prone to aggregation with hydrophobic payloads. |
| Achievable DAR | Higher DARs are often achievable without significant aggregation. | DAR is often limited to avoid aggregation and maintain stability. |
| Linkage Stability in Plasma | High (stable amide bond). | Variable; susceptible to retro-Michael reaction, but can be improved with linker engineering. |
| Homogeneity | Heterogeneous mixture of species with varying DAR and conjugation sites. | More homogeneous, with a more defined DAR and fewer conjugation sites. |
Pharmacokinetics and In Vivo Efficacy
The hydrophilic nature of PEGylated linkers like this compound can significantly extend the in vivo half-life of an ADC.[1] This is attributed to a "shielding" effect of the PEG chain, which can reduce clearance by the reticuloendothelial system.[2] The prolonged circulation time can lead to increased tumor accumulation and, consequently, enhanced anti-tumor efficacy.
In contrast, the potential instability of the maleimide (B117702) linkage can lead to a faster clearance of the intact ADC and premature release of the payload. However, for some applications, a controlled release of the payload in the tumor microenvironment can be advantageous.
Table 2: Comparative In Vivo Performance
| Parameter | ADC with this compound Linker | ADC with Maleimide-Based Linker |
| In Vivo Half-Life | Generally extended.[1] | Can be shorter due to potential linker instability. |
| Tumor Accumulation | Often increased due to longer circulation time. | Can be effective, but premature drug release may reduce targeted delivery. |
| Off-Target Toxicity | Potentially reduced due to improved pharmacokinetics and linker stability. | Can be a concern due to premature payload release from linker instability. |
| In Vivo Efficacy | Often enhanced due to improved pharmacokinetics and higher achievable DAR.[1] | Efficacy can be high, but may be limited by linker stability and achievable DAR. |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for the successful synthesis and characterization of ADCs. Below are representative protocols for conjugating a payload to an antibody using either a this compound or a maleimide-based linker.
Protocol 1: ADC Synthesis via this compound Linker (Lysine Conjugation)
This protocol outlines a two-step process involving the activation of the linker's carboxylic acid and subsequent conjugation to lysine residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Payload with a reactive amine group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Drug-Linker Synthesis: a. Deprotect the Boc group on the this compound linker using standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane). b. Activate the carboxylic acid of the deprotected linker using EDC and NHS/Sulfo-NHS in an anhydrous organic solvent. c. React the activated linker with the amine-containing payload to form a stable amide bond. d. Purify the drug-linker conjugate using chromatography (e.g., reverse-phase HPLC).
-
Antibody Conjugation: a. Prepare the antibody at a concentration of 5-10 mg/mL in Conjugation Buffer. b. Dissolve the purified drug-linker conjugate in DMSO or DMF. c. Add the drug-linker solution to the antibody solution at a desired molar ratio (e.g., 10-20 fold excess of drug-linker). d. Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. e. Quench the reaction by adding the quenching solution. f. Purify the ADC using a desalting column or size-exclusion chromatography (SEC) to remove excess drug-linker and quenching reagents.
-
Characterization: a. Determine the protein concentration (e.g., by UV-Vis at 280 nm). b. Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS). c. Assess the purity and aggregation of the ADC by SEC.
Protocol 2: ADC Synthesis via Maleimide-Based Linker (Cysteine Conjugation)
This protocol involves the reduction of interchain disulfide bonds on the antibody to generate free thiols for conjugation with the maleimide-functionalized payload.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-functionalized drug-linker
-
Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
-
Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer. b. Add a 5-10 fold molar excess of TCEP or DTT to the antibody solution. c. Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove the excess reducing agent using a desalting column, exchanging into the Conjugation Buffer.
-
Conjugation Reaction: a. Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody. b. Dissolve the maleimide-functionalized drug-linker in DMSO or DMA. c. Add the drug-linker solution to the reduced antibody solution at a 5-10 fold molar excess. d. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. e. Quench the reaction by adding an excess of the quenching solution.
-
Purification and Characterization: a. Purify the ADC using a desalting column or SEC to remove excess drug-linker and quenching reagents. b. Characterize the ADC for protein concentration, DAR (using HIC, Reverse-Phase HPLC, or MS), purity, and aggregation as described in Protocol 1.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further elucidate the differences between these two linker strategies, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Amine-reactive conjugation workflow for this compound.
References
A Head-to-Head Comparison: Carboxy-Amido-PEG5-N-Boc vs. Click Chemistry Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision that dictates the efficiency, stability, and overall success of bioconjugation strategies. This guide provides an objective comparison between traditional amide bond formation using Carboxy-Amido-PEG5-N-Boc and the increasingly popular click chemistry linkers.
This comparison delves into the fundamental chemistries, reaction efficiencies, stability of the resulting conjugates, and biocompatibility of both approaches. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most suitable linker for their specific application, be it in the development of antibody-drug conjugates (ADCs), protein modification, or cell surface labeling.
At a Glance: Key Differences
| Feature | This compound (Amide Coupling) | Click Chemistry Linkers (e.g., SPAAC) |
| Reaction Type | Amide bond formation | [3+2] cycloaddition |
| Functional Groups | Carboxylic acid reacts with primary amines | Azide (B81097) reacts with a strained alkyne (e.g., DBCO) |
| Key Reagents | EDC, NHS (or sulfo-NHS) | Bioorthogonal azide and alkyne moieties |
| Bioorthogonality | Lower; primary amines are abundant in biological systems | High; azide and alkyne groups are largely absent in biological systems |
| Reaction Speed | Generally slower; can take several hours | Typically faster, especially copper-catalyzed versions (CuAAC) |
| Catalyst Requirement | No catalyst, but requires activating agents (EDC/NHS) | SPAAC is catalyst-free; CuAAC requires a copper(I) catalyst |
| Stability of Linkage | Stable, but can be susceptible to enzymatic cleavage | Extremely stable; resistant to hydrolysis and enzymatic degradation[1][2] |
| Side Reactions | Potential for N-acylurea formation, hydrolysis of activated ester | Minimal to no side reactions |
Performance Deep Dive: A Quantitative Comparison
The selection of a linker technology often hinges on key performance metrics such as reaction kinetics, final yield, and the stability of the resulting conjugate. The following tables summarize available quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Linker Type | Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| Click Chemistry (SPAAC) | DBCO with an azide | 0.18 - 1.22 | PBS or HEPES buffer, pH 7, 25-37°C[3] |
| This compound | EDC/NHS with amine | ~4.6 x 10⁻³ (effective rate constant for the overall process) | pH ~7.4[4] |
Note: Direct comparative kinetic studies under identical conditions are scarce. The provided rate constant for EDC/NHS is an effective rate for the entire process on a surface and may not be directly comparable to the solution-phase rate of SPAAC.
Table 2: Linkage Stability
| Linkage Type | Linkage | Half-life (t½) in Human Plasma | Notes |
| Click Chemistry (Triazole) | 1,2,3-Triazole | >90 hours for some peptidomimetics[3] | Generally considered highly stable and resistant to proteases[1][2] |
| Amide | Amide Bond | Can be as low as a few hours for certain peptides, but highly sequence-dependent[3] | Susceptible to cleavage by endogenous proteases |
Table 3: Biocompatibility & Efficiency
| Parameter | This compound (EDC/NHS) | Click Chemistry (SPAAC) |
| Biocompatibility | EDC/NHS can be cytotoxic at higher concentrations.[5] | Generally considered highly biocompatible. |
| Typical Yield | Variable, dependent on reaction conditions and potential side reactions. | Often high to quantitative. |
The Underlying Chemistry: Mechanisms of Action
The distinct advantages of each linker system are rooted in their fundamental reaction mechanisms.
This compound relies on the well-established carbodiimide (B86325) chemistry to form a stable amide bond. The process is typically a two-step, one-pot reaction where 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid group of the PEG linker. This is followed by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to create a more stable amine-reactive intermediate, which then reacts with a primary amine on the target biomolecule. The Boc-protecting group on the other end of the linker can be removed under acidic conditions to expose a primary amine for further functionalization.
Click chemistry, particularly the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offers a bioorthogonal approach. This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), and an azide. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and with high specificity without the need for a cytotoxic copper catalyst, which is required for the copper-catalyzed version (CuAAC). The resulting triazole linkage is exceptionally stable.
Experimental Workflows: Visualizing the Conjugation Process
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for creating an antibody-drug conjugate (ADC) using both this compound and a SPAAC click chemistry linker.
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for ADC synthesis using a SPAAC click chemistry linker.
Experimental Protocols
For reproducibility and direct application, detailed experimental protocols for the key conjugation methods are provided below.
Protocol 1: EDC/NHS-Mediated Amide Bond Formation with this compound
This protocol describes the conjugation of a this compound linker to a primary amine-containing biomolecule.
Materials:
-
This compound
-
Biomolecule with primary amines (e.g., antibody) in a suitable buffer (e.g., MES buffer, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Biomolecule Preparation: Prepare a solution of the biomolecule at a concentration of 1-10 mg/mL in Activation Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of sulfo-NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation:
-
Add the activated linker solution to the biomolecule solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM to stop the reaction.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol outlines the conjugation of an azide-modified biomolecule to a DBCO-functionalized molecule.
Materials:
-
Azide-modified biomolecule in a biocompatible buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized molecule (e.g., DBCO-PEG-payload) dissolved in a compatible solvent (e.g., DMSO)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Prepare a solution of the azide-modified biomolecule in the reaction buffer at the desired concentration (e.g., 1-10 mg/mL).
-
Dissolve the DBCO-functionalized molecule in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
-
-
Click Reaction:
-
Add a 1.5- to 5-fold molar excess of the DBCO-functionalized molecule solution to the azide-modified biomolecule solution.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 30 minutes to several hours, depending on the reactants and their concentrations.
-
-
Purification:
-
The reaction typically proceeds to completion without the need for quenching.
-
Purify the resulting conjugate from unreacted components using SEC.
-
Conclusion: Making the Right Choice
The decision between this compound and click chemistry linkers is highly dependent on the specific requirements of the application.
This compound offers a well-established and cost-effective method for linking molecules via stable amide bonds. The inclusion of the PEG5 spacer enhances water solubility, a significant advantage when working with hydrophobic molecules.[6] This approach is particularly suitable for applications where the presence of primary amines can be controlled or where absolute bioorthogonality is not a primary concern.
Click chemistry linkers , especially those utilized in SPAAC, provide a superior level of bioorthogonality, allowing for highly specific and efficient conjugation in complex biological environments with minimal side reactions. The exceptional stability of the resulting triazole linkage makes this method ideal for applications requiring long-term stability in vivo, such as the development of next-generation ADCs. While the reagents for click chemistry may be more expensive, the high efficiency and specificity can lead to higher yields of well-defined conjugates, ultimately proving to be a more robust and reliable strategy for many modern bioconjugation challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abzena.com [abzena.com]
The Influence of PEG Chain Length on Bioconjugate Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic molecules, a process known as PEGylation, is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can lead to a longer circulatory half-life, improved stability, and reduced immunogenicity. However, the length of the attached PEG chain is a critical parameter that can significantly impact the overall performance of the bioconjugate. This guide provides an objective comparison of how different PEG chain lengths affect key properties of bioconjugates, supported by experimental data and detailed methodologies.
Impact on Physicochemical and Biological Properties
The choice of PEG chain length represents a crucial optimization step in the development of PEGylated bioconjugates. A longer PEG chain generally leads to a greater hydrodynamic size, which in turn reduces renal clearance and prolongs circulation time.[1][2] However, this increased size can also introduce steric hindrance, potentially reducing the biological activity of the conjugated molecule.[]
Stability
PEGylation is known to enhance the stability of proteins by protecting them from proteolytic degradation and reducing aggregation.[4][5] While the presence of PEG generally does not significantly alter the secondary or tertiary structure of the protein, longer PEG chains can offer a more substantial protective shield.[4][6]
Table 1: Effect of PEG Chain Length on Proteolytic Stability
| Bioconjugate | PEG Molecular Weight (kDa) | Fold Increase in Degradation Half-life (vs. unmodified) | Reference |
| HR2 Peptide | 2 | up to 3.4 | [7] |
| Alpha-1 Antitrypsin | 40 (2-armed) | Significantly improved proteolytic resistance | [4][5][6] |
Pharmacokinetics
One of the primary goals of PEGylation is to extend the in-vivo circulation time of a therapeutic. Longer PEG chains are highly effective in this regard, leading to decreased clearance and a longer elimination half-life.[8][9]
Table 2: Pharmacokinetic Parameters of Methotrexate-Loaded Chitosan Nanoparticles with Different mPEG Chain Lengths [8]
| Parameter | mPEG 750 Da | mPEG 2000 Da | mPEG 5000 Da |
| t1/2β (h) | 18.0 ± 2.1 | 24.3 ± 2.5 | 33.6 ± 3.1 |
| AUC0–72 h (μg·h/mL) | 38.7 ± 4.2 | 55.9 ± 5.8 | 78.4 ± 8.1 |
| Clearance (mL/h/kg) | 103.4 ± 11.2 | 71.6 ± 7.5 | 51.0 ± 5.3 |
Data represents mean ± SD (n=6). t1/2β: elimination half-life; AUC: Area Under the Curve.
Bioactivity
The impact of PEG chain length on bioactivity is a critical consideration. While longer PEGs can enhance stability and circulation time, they can also sterically hinder the interaction of the bioconjugate with its target, leading to reduced activity.[]
Table 3: Effect of PEG Molecular Weight on the Biological Activity of Trypsin [10]
| PEG Activating Agent | PEG Molecular Weight ( g/mol ) | Kcat (s-1) | KM (mM) |
| Unmodified Trypsin | - | 13.9 ± 0.9 | 0.44 ± 0.04 |
| Succinic Anhydride (SA) | 1100 | 11.8 ± 0.5 | 0.51 ± 0.03 |
| 2000 | 10.5 ± 0.4 | 0.59 ± 0.04 | |
| 5000 | 8.7 ± 0.3 | 0.68 ± 0.05 | |
| Cyanuric Chloride (CC) | 1100 | 10.9 ± 0.6 | 0.55 ± 0.04 |
| 2000 | 9.8 ± 0.5 | 0.62 ± 0.05 | |
| 5000 | 7.9 ± 0.4 | 0.75 ± 0.06 | |
| Tosyl Chloride (TC) | 1100 | 10.1 ± 0.4 | 0.60 ± 0.05 |
| 2000 | 9.2 ± 0.3 | 0.67 ± 0.06 | |
| 5000 | 7.1 ± 0.3 | 0.82 ± 0.07 |
Kcat: catalytic constant; KM: Michaelis constant. A decrease in Kcat and an increase in KM indicate reduced enzymatic activity.
Immunogenicity
PEGylation is a well-established method for reducing the immunogenicity of therapeutic proteins.[1][2] Longer PEG chains can more effectively mask the protein surface from the immune system. However, it is important to note that PEG itself can elicit an antibody response (anti-PEG antibodies).
Experimental Protocols
Characterization of PEGylated Proteins by SDS-PAGE
Objective: To determine the apparent molecular weight of the PEGylated protein and assess the degree of PEGylation.
-
Sample Preparation:
-
Prepare a 2X SDS-PAGE sample buffer containing sodium dodecyl sulfate (B86663) (SDS), β-mercaptoethanol (or DTT), bromophenol blue, and glycerol.
-
Mix the protein sample (unmodified and PEGylated) with the sample buffer at a 1:1 ratio.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any insoluble material.
-
-
Gel Electrophoresis:
-
Use a precast or hand-casted polyacrylamide gel with a percentage appropriate for the expected molecular weight range of the PEGylated protein. A gradient gel (e.g., 4-12%) is often suitable for resolving a range of PEGylated species.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with 1X running buffer (e.g., Tris-Glycine-SDS).
-
Load a protein molecular weight marker and the prepared samples into the wells of the gel.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel to visualize the protein bands.
-
The PEGylated protein will migrate at a higher apparent molecular weight compared to the unmodified protein. The shift in molecular weight can be used to estimate the degree of PEGylation.
-
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of the PEGylated bioconjugate.
-
Animal Model:
-
Select an appropriate animal model (e.g., rats, mice) and divide them into groups for each bioconjugate and control.
-
-
Administration:
-
Administer the PEGylated bioconjugate and the unmodified control to the animals via the desired route (e.g., intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) from a suitable site (e.g., tail vein).
-
Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method such as ELISA or LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data.
-
Use pharmacokinetic modeling software to calculate key parameters such as elimination half-life (t1/2β), area under the curve (AUC), and clearance.
-
Detection of Anti-PEG Antibodies by ELISA
Objective: To quantify the presence of anti-PEG antibodies in serum or plasma.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with a PEG-containing molecule (e.g., NH2-mPEG5000) in a suitable buffer (e.g., PBS) overnight at room temperature.
-
-
Blocking:
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the wells with a blocking buffer (e.g., 1% milk in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
-
Sample Incubation:
-
Wash the plate.
-
Dilute the serum or plasma samples in the blocking buffer.
-
Add the diluted samples to the wells and incubate for 1-2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that specifically binds to the immunoglobulin isotype of interest (e.g., anti-human IgG-HRP or anti-human IgM-HRP).
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate.
-
Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to the wells and incubate in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The optical density is proportional to the amount of anti-PEG antibody present in the sample.
-
Visualizations
Caption: General workflow for the synthesis and characterization of a PEGylated bioconjugate.
Caption: Workflow for the in-vivo pharmacokinetic analysis of a PEGylated bioconjugate.
Caption: Logical relationship between increasing PEG chain length and its effects on bioconjugate properties.
References
- 1. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. iitg.ac.in [iitg.ac.in]
- 13. SDS-PAGE Protocol | Rockland [rockland.com]
- 14. Principle and Protocol of SDS-PAGE - Creative BioMart [creativebiomart.net]
- 15. Pharmacokinetics of PEGylated Gold Nanoparticles: In Vitro-In Vivo Correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
In-Vitro Stability of Carboxy-Amido-PEG5-N-Boc Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a chemical linker is a critical determinant of the therapeutic efficacy, stability, and overall performance of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be designed for controlled cleavage at the target site. This guide provides an objective comparison of the in-vitro stability of Carboxy-Amido-PEG5-N-Boc linkers with other common alternatives, supported by established principles and representative experimental data.
Superior Stability of Amide-Based Linkers
This compound is a heterobifunctional linker featuring a five-unit polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid, and a Boc-protected amine. The key to its stability lies in the amide bond formed during conjugation. Amide linkages are known for their exceptional stability compared to other common linker chemistries like esters and carbamates. This heightened stability is attributed to the resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond, making it less susceptible to hydrolysis.[1][2]
Comparative Stability of Common Linker Bonds
The in-vitro stability of a linker is paramount to ensure that the bioconjugate reaches its target intact. The following table summarizes the relative stability of common linker bonds under physiological and hydrolytic conditions.
| Linker Type | Bond | Relative Stability | Conditions Favoring Cleavage |
| Amide | -CO-NH- | High | Harsh acidic or basic conditions, specific enzymatic activity.[1][3] |
| Ester | -CO-O- | Moderate to Low | Susceptible to hydrolysis at physiological pH and by plasma esterases.[1][4] |
| Carbamate (B1207046) | -O-CO-NH- | Moderate | Stability is pH-dependent and can be tailored; susceptible to enzymatic cleavage.[4][5] |
| Hydrazone | -C=N-NH- | Low | pH-sensitive; designed for cleavage in acidic endosomal/lysosomal compartments.[6] |
Note: This table provides a general comparison. Specific stability can be influenced by neighboring chemical structures and steric hindrance.
Experimental Protocols for In-Vitro Stability Assessment
Accurate evaluation of linker stability is crucial for the selection of suitable candidates in drug development. Below are detailed methodologies for key experiments.
Plasma Stability Assay
This assay evaluates the stability of a linker-drug conjugate in the presence of plasma enzymes.
Objective: To determine the rate of degradation or payload release of a bioconjugate in plasma from different species (e.g., human, mouse, rat).
Materials:
-
Linker-drug conjugate
-
Human, mouse, and rat plasma
-
Phosphate-buffered saline (PBS)
-
Organic solvent for protein precipitation (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate in an appropriate solvent (e.g., DMSO).
-
Incubate the conjugate at a final concentration (e.g., 1-10 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench the enzymatic activity by adding a cold organic solvent to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the intact conjugate and any released payload by LC-MS/MS to quantify their concentrations.
-
Plot the percentage of intact conjugate remaining over time to determine the half-life (t½) in plasma.
pH Stability Assay
This assay assesses the hydrolytic stability of the linker at different pH values, mimicking various physiological and subcellular environments.
Objective: To evaluate the stability of a linker-drug conjugate at different pH values (e.g., 4.5, 5.5, 7.4).
Materials:
-
Linker-drug conjugate
-
Buffer solutions at various pH values (e.g., acetate (B1210297) buffer for pH 4.5 and 5.5, phosphate (B84403) buffer for pH 7.4)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a stock solution of the linker-drug conjugate.
-
Incubate the conjugate at a final concentration (e.g., 10 µM) in the different pH buffers at 37°C.
-
At specified time intervals, take aliquots and directly analyze them by HPLC or LC-MS/MS.
-
Measure the concentration of the intact conjugate and the released payload.
-
Plot the percentage of intact conjugate remaining over time for each pH condition to determine the rate of hydrolysis.
Visualizing Experimental Workflows
Diagrams created using Graphviz illustrate the logical flow of the stability assessment protocols.
Workflow for the in-vitro plasma stability assay.
Workflow for the pH-dependent stability assay.
Conclusion
The this compound linker, by virtue of its robust amide bond, is expected to exhibit high stability in systemic circulation, minimizing premature drug release and associated off-target toxicities. This inherent stability makes it a superior choice for applications where the bioconjugate must endure physiological conditions for extended periods to reach its target. In contrast, linkers with ester or carbamate bonds may be more suitable for applications requiring faster payload release, potentially triggered by the enzymatic environment of the target tissue or the lower pH of endosomal compartments. The selection of the optimal linker is a critical decision that must be guided by the specific therapeutic strategy and the desired pharmacokinetic profile of the bioconjugate. The experimental protocols provided herein offer a framework for the rigorous in-vitro evaluation of linker stability to inform this crucial selection process.
References
- 1. benchchem.com [benchchem.com]
- 2. Khan Academy [khanacademy.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc Deprotection Reagents: A Guide for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, offering robust protection for amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and its susceptibility to cleavage under acidic conditions. However, the selection of the appropriate deprotection reagent is critical to ensure high yields and prevent unwanted side reactions, especially when dealing with sensitive substrates. This guide provides a comprehensive comparison of common Boc deprotection reagents, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.
Mechanism of Boc Deprotection
The removal of the Boc group is most commonly achieved through acid-catalyzed hydrolysis. The mechanism involves the initial protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation enhances the leaving group ability of the carbamate. Subsequently, the protonated intermediate undergoes fragmentation, leading to the formation of a stable tert-butyl cation and a carbamic acid. The carbamic acid is inherently unstable and readily decomposes to release the free amine and carbon dioxide gas. The liberated amine is then protonated by the acid in the reaction mixture, typically yielding the corresponding amine salt.
Here is a diagram illustrating the acid-catalyzed Boc deprotection mechanism:
Caption: Acid-catalyzed Boc deprotection mechanism.
Comparison of Common Boc Deprotection Reagents
The choice of reagent for Boc deprotection is often a trade-off between reaction efficiency and the substrate's tolerance to harsh acidic conditions. The following table summarizes the performance of several common reagents based on available experimental data.
| Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM), Room Temp | 0.5 - 4 h | Highly effective, volatile (easy removal) | Harsh, can cleave other acid-labile groups |
| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane, Room Temp | 1 - 4 h | Effective, product often precipitates as HCl salt | Corrosive, less volatile than TFA |
| p-Toluenesulfonic Acid (p-TSA) | 2 equiv. p-TSA, neat, ball milling | 10 min | Solvent-free, rapid, high yield | Requires specialized ball-milling equipment |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts in CH₃CN | Variable | Catalytic, mild conditions | Workup can be complicated by iron salts |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in MeOH, Room Temp | 1 - 4 h | Very mild, tolerant of acid-labile esters | Reagents are toxic and moisture-sensitive |
| Thermal (Water) | Refluxing water (100 °C) | 10 min - 12 min | Green, catalyst-free, excellent yields | Limited to water-soluble or dispersible substrates |
| Thermal (Flow Chemistry) | Methanol or Trifluoroethanol, 120-240 °C | 30 min - 60 min | Catalyst-free, selective, high throughput | Requires specialized flow chemistry equipment |
Experimental Protocols
Below are detailed protocols for two of the most frequently employed Boc deprotection methods.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly effective method for Boc removal.
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in DCM (a typical concentration is 0.1-0.5 M).
-
To the stirred solution, add TFA. A common ratio is a 1:1 mixture of DCM and TFA (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the excess TFA and DCM in vacuo using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.
-
For isolation of the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully neutralize the solution by washing with a saturated aqueous NaHCO₃ solution until the pH is basic (pH > 8). Caution: CO₂ gas will evolve.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another robust procedure, often resulting in the precipitation of the amine hydrochloride salt.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.
Experimental Workflow and Reagent Selection
The following diagrams illustrate a general experimental workflow for Boc deprotection and a decision tree to guide the selection of an appropriate deprotection reagent.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection reagent.
A Comparative Guide to the Biocompatibility of Carboxy-Amido-PEG5-N-Boc Conjugates and Emerging Alternatives
For researchers, scientists, and drug development professionals, the selection of a chemical linker for bioconjugation is a critical decision that profoundly impacts the efficacy, safety, and overall biocompatibility of a therapeutic agent. For years, polyethylene (B3416737) glycol (PEG) has been the linker of choice, valued for its ability to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[1] This guide provides an objective comparison of the biocompatibility of Carboxy-Amido-PEG5-N-Boc, a short-chain PEG linker, with that of promising alternative linker technologies. The information presented herein is supported by experimental data to facilitate informed decisions in the development of next-generation bioconjugates.
While PEG has demonstrated considerable utility, the "PEG dilemma" has emerged as a significant concern in recent years. A notable portion of the population has pre-existing anti-PEG antibodies, which can lead to the accelerated blood clearance of PEGylated therapeutics and potential hypersensitivity reactions.[1] Furthermore, the non-biodegradable nature of PEG raises concerns about potential long-term tissue accumulation and toxicity.[1] These limitations have catalyzed the exploration of alternative linkers that can replicate or surpass the advantages of PEG without its associated drawbacks. This guide will delve into the biocompatibility profiles of this compound as a representative short-chain PEG linker and compare it with alternatives such as polysarcosine (pSar), polypeptides, and hyaluronic acid-based linkers.
Comparative Biocompatibility Data
The following tables summarize the available quantitative data on the biocompatibility of short-chain PEG linkers and their alternatives. It is important to note that direct biocompatibility data for this compound is limited in publicly available literature. Therefore, data from studies on other short-chain functionalized PEG molecules and PEGylated systems are used as a proxy to provide a general biocompatibility profile.
Table 1: In Vitro Cytotoxicity
| Linker Type | Cell Line(s) | Assay | Key Findings | Reference(s) |
| Short-Chain PEG | HeLa, L929 | MTT | Generally low cytotoxicity, though some short PEG oligomers like triethylene glycol (TEG) can be toxic at high concentrations. Functional groups (e.g., acrylates) can increase cytotoxicity. | [2][3] |
| Polysarcosine (pSar) | Various Cancer Cell Lines | MTT | Conjugates maintain high cytotoxic activity against target cells, comparable or slightly higher potency than PEG-conjugates in some studies. | [4] |
| Polypeptides | Various Cancer Cell Lines | MTT | Conjugates exhibit high cytotoxic activity, with potency dependent on the specific amino acid sequence and payload. | [4] |
| Hyaluronic Acid (HA) | Human Keratinocytes (HaCaT), Human Dermal Fibroblasts (HDF) | CCK8, LDH | HA cross-linked with PEGDE showed significantly greater cell viability (151%) compared to HA-BDDE (105%), indicating excellent cytocompatibility. | [5] |
Table 2: Hemocompatibility
| Linker Type | Assay | Key Findings | Reference(s) |
| Short-Chain PEG | Hemolysis (in vitro) | PEG additives can significantly reduce mechanically induced hemolysis, with concentrations as low as 0.1% showing a protective effect on red blood cells. | [6][7] |
| Platelet Aggregation | PEGylated nanoparticles generally show reduced platelet aggregation compared to their non-PEGylated counterparts. | [8][9] | |
| Polysarcosine (pSar) | Platelet Aggregation | pSar-conjugated molecules are expected to have low interaction with platelets due to their hydrophilic and neutral nature, similar to PEG. | [10] |
| Polypeptides | Hemolysis, Platelet Aggregation | Biocompatibility is dependent on the amino acid sequence. Generally designed to be non-interactive with blood components. | [4] |
| Hyaluronic Acid (HA) | Hemocompatibility | HA is a natural component of the extracellular matrix and is considered highly hemocompatible. | [11] |
Table 3: Immunogenicity
| Linker Type | Key Immunogenicity Aspect | Findings | Reference(s) |
| Short-Chain PEG | Anti-PEG Antibodies | Can induce anti-PEG IgM and IgG responses, leading to accelerated blood clearance (ABC) and potential hypersensitivity. Pre-existing antibodies are found in a significant portion of the population. | [1][12] |
| Complement Activation | PEG can activate the complement system through the alternative and lectin pathways, leading to the generation of sC5b-9. | [5][11] | |
| Polysarcosine (pSar) | Anti-polymer Antibodies | Elicits significantly fewer antibodies compared to PEG. Avoids the Accelerated Blood Clearance (ABC) phenomenon. | [10][13][14] |
| Biodegradability | Biodegradable into the natural amino acid sarcosine, reducing concerns of long-term accumulation. | [4] | |
| Polypeptides | Immunogenicity | Generally low immunogenicity, especially when using naturally occurring amino acid sequences. | [4] |
| Biodegradability | Biodegradable into natural amino acids. | [4] | |
| Hyaluronic Acid (HA) | Immunogenicity | Non-immunogenic and biocompatible as it is a natural component of the human body. | [11] |
Experimental Protocols
Detailed methodologies for key biocompatibility experiments are provided below to facilitate the evaluation of novel bioconjugates.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test conjugate and control compounds. Replace the culture medium with fresh medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol is based on the ASTM F756 standard practice for the assessment of hemolytic properties of materials.
-
Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., sodium citrate).
-
Sample Preparation: Prepare extracts of the test material by incubating it in a saline solution (0.9% NaCl) at 37°C for 24 hours. For direct contact testing, the material itself is used.
-
Blood Dilution: Dilute the anticoagulated blood with saline.
-
Incubation: Add the diluted blood to test tubes containing the material extract or the material itself. Use saline as a negative control and deionized water as a positive (100% hemolysis) control. Incubate the tubes at 37°C for 3 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the free hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control.
Hemocompatibility: Platelet Aggregation Assay
This assay evaluates the effect of a test compound on platelet activation and aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Collect fresh human blood in tubes containing sodium citrate. Centrifuge the blood at a low speed to obtain platelet-rich plasma (PRP).
-
Assay Setup: Pre-warm the PRP to 37°C. Place a small stir bar in a cuvette with the PRP in a platelet aggregometer.
-
Baseline Measurement: Record the baseline light transmittance through the PRP.
-
Compound Addition: Add the test conjugate or control to the PRP and continue recording.
-
Agonist Addition: Add a platelet agonist (e.g., ADP or collagen) to induce aggregation.
-
Data Recording: Record the change in light transmittance for several minutes as platelets aggregate. An increase in light transmittance corresponds to an increase in platelet aggregation.
-
Analysis: Quantify the percentage of platelet aggregation induced by the test compound in the presence and absence of an agonist.
Immunogenicity: Complement Activation (sC5b-9 ELISA)
This assay quantifies the terminal complement complex (sC5b-9) as a marker of complement activation.
-
Sample Collection: Collect human serum and store it at -80°C until use.
-
Incubation: Incubate the serum with the test conjugate, a positive control (e.g., zymosan), and a negative control (e.g., saline) at 37°C for a specified time (e.g., 30-60 minutes).
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for a component of the sC5b-9 complex (e.g., anti-C9).
-
Block the plate to prevent non-specific binding.
-
Add the incubated serum samples to the wells and incubate.
-
Wash the plate and add a detection antibody (e.g., biotinylated anti-C5b-9).
-
Wash and add a streptavidin-HRP conjugate.
-
Wash and add a TMB substrate.
-
Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
-
Quantification: Determine the concentration of sC5b-9 in the samples using a standard curve generated with known concentrations of purified sC5b-9.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and biological mechanisms discussed, the following diagrams are provided.
Experimental workflow for in vitro biocompatibility evaluation.
Signaling pathways of PEG-induced immunogenicity.
Conclusion
The choice of a linker in bioconjugate design is a critical determinant of its ultimate clinical success. While this compound and other short-chain PEG linkers offer advantages in terms of solubility and stability, the potential for immunogenicity remains a significant consideration. Emerging alternatives such as polysarcosine, polypeptides, and hyaluronic acid-based linkers present compelling advantages, including enhanced biocompatibility, biodegradability, and reduced immunogenic potential.
The data presented in this guide suggest that while short-chain PEGs are generally associated with low cytotoxicity and can be hemocompatible, the risk of inducing anti-PEG antibodies and activating the complement system cannot be disregarded. In contrast, alternatives like polysarcosine have demonstrated a superior immunogenicity profile in preclinical studies, often outperforming PEG. Polypeptide and hyaluronic acid-based linkers also offer the significant advantage of being biodegradable into naturally occurring components, minimizing the risk of long-term toxicity.
Ultimately, the optimal linker choice will depend on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome. This guide provides a framework for evaluating the biocompatibility of this compound conjugates and encourages the consideration of innovative alternatives that may lead to the development of safer and more effective biotherapeutics. Researchers are encouraged to perform comprehensive biocompatibility testing, as outlined in the provided protocols, to make data-driven decisions in their drug development programs.
References
- 1. sC5b-9 ELISA Kit [ABIN6975332] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 2. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polyethylene glycol additives reduce hemolysis in red blood cell suspensions exposed to mechanical stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Polyethylene Glycol Functionalization of Graphene Oxide on Anticoagulation and Haemolytic Properties of Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved Antithrombotic Activity and Diminished Bleeding Side Effect of a PEGylated αIIbβ3 Antagonist, Disintegrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nacalai.co.jp [nacalai.co.jp]
- 11. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Carboxy-Amido-PEG5-N-Boc
For researchers and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Carboxy-Amido-PEG5-N-Boc, a bifunctional PEG linker commonly used in bioconjugation and drug delivery applications. Adherence to these protocols is critical for minimizing environmental impact and maintaining a safe research environment.
Chemical and Physical Properties
A summary of the key quantitative data for a related compound, Carboxy-Amido-PEG5-Amine, is presented below. These properties are important for understanding the handling and disposal requirements.
| Property | Value |
| Molecular Formula | C16H32N2O8 |
| Molecular Weight | 380.4 g/mol |
| Storage Condition | -20°C |
| Solubility | Water, DMSO, DCM, DMF |
| Appearance | Crystalline solid, powder, or oil |
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye Protection: Wear safety glasses with side-shields or chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dusts, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any chemical waste, must be conducted in a manner that ensures the safety of laboratory personnel and the environment. The following protocol is based on general best practices for chemical waste disposal and information from safety data sheets of similar compounds.
1. Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing paper, gloves), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and the primary hazards associated with the chemical (e.g., "Irritant").
3. Storage:
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from incompatible materials and general laboratory traffic.
4. Final Disposal:
-
Dispose of the contents and the container through an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]
-
Never dispose of this compound down the drain or in the regular trash.
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, use dry clean-up procedures to avoid generating dust.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collection: Carefully collect the spilled material and any contaminated absorbent material into a labeled hazardous waste container.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Report: Report the spill to the laboratory supervisor or safety officer.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Carboxy-Amido-PEG5-N-Boc
Essential safety protocols and operational guidelines have been developed to ensure the secure handling and disposal of Carboxy-Amido-PEG5-N-Boc, a valuable tool for researchers in drug development. This guide provides immediate, procedural steps for laboratory personnel, reinforcing our commitment to safety and operational excellence beyond the product itself.
This compound is a heterobifunctional PEG linker, instrumental in bioconjugation and drug delivery system development. While it is not classified as a hazardous substance, adherence to proper laboratory practices is crucial to ensure personnel safety and maintain experimental integrity. The following protocols outline the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
Essential Safety and Handling Information
A thorough risk assessment is paramount before handling any chemical. Based on data from similar compounds, this compound is a stable solid. The primary considerations for safe handling revolve around preventing inhalation of the powder and avoiding direct contact with skin and eyes.
| Property[1] | Data |
| Molecular Formula | C21H40N2O10 |
| Molecular Weight | 480.6 g/mol |
| Appearance | Solid (likely a white to off-white powder) |
| Storage | Store at -20°C in a dry, well-ventilated place. |
| Solubility | Soluble in Water, DMSO, Dichloromethane (DCM), and Dimethylformamide (DMF). |
Personal Protective Equipment (PPE) Protocol
When working with this compound in its solid form or in solution, the following personal protective equipment is mandatory to minimize exposure.
Recommended PPE:
-
Eye Protection : Chemical safety goggles or a face shield should always be worn to protect against splashes or airborne particles.[2][3]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, are required.[2][3] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection : A standard laboratory coat is necessary to prevent contamination of personal clothing.[3]
-
Respiratory Protection : For procedures that may generate dust, such as weighing or transferring large quantities of the powder, work should be conducted in a certified chemical fume hood.[2][4] If a fume hood is not available, a NIOSH-approved respirator may be required.[3]
Step-by-Step Operational Plan
Following a systematic workflow is critical for safety and for ensuring the accuracy of experimental results. The hydrophilic nature of the PEG spacer may make the compound hygroscopic, meaning it can absorb moisture from the air.[5] Therefore, swift and efficient handling is key.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation : Before handling the compound, ensure you are wearing all required PPE. Prepare the workspace by covering the surface with absorbent bench paper.[4]
-
Equilibration : To prevent moisture condensation on the product, allow the vial to equilibrate to room temperature before opening.[3]
-
Weighing :
-
Conduct all weighing and transfer of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[4][6]
-
Use a clean spatula and a weigh boat or weighing paper.[7] To obtain an accurate mass, tare the balance with the empty weigh boat first.[7]
-
Add the desired amount of this compound to the weigh boat. Work efficiently to minimize the compound's exposure to atmospheric moisture.[5]
-
Once the desired mass is obtained, securely close the main container.[4]
-
-
Dissolution :
-
Transfer the weighed powder to an appropriate flask for dissolution.
-
Add the chosen solvent (e.g., Water, DMSO, DCM, DMF) to the flask.
-
If necessary, aid dissolution by gentle vortexing or sonication.
-
-
Cleanup : Decontaminate the spatula and work surface. Dispose of the used weigh boat and any contaminated bench paper in the designated solid waste container.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and laboratory safety. As this compound is not classified as hazardous, the disposal procedure is straightforward but must comply with institutional and local regulations.[2][8]
Waste Segregation and Disposal Steps:
-
Aqueous Waste : Unused or waste solutions of this compound may be suitable for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health & Safety (EH&S) office.[8] If drain disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for chemical waste pickup.
-
Solid Waste : Dispose of contaminated materials such as gloves, weigh boats, and absorbent paper in a designated solid waste container.[9] This container should be clearly labeled and disposed of through the institutional hazardous waste program.[9]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent.[9] The rinsate should be collected and treated as chemical waste.[9] After rinsing, deface the label and dispose of the container as regular laboratory glass or plastic waste.[8][9]
By adhering to these guidelines, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive research environment.
References
- 1. This compound, 1415145-86-6 | BroadPharm [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 6. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 7. youtube.com [youtube.com]
- 8. sfasu.edu [sfasu.edu]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
